Ethyl 4-(2-hydroxyphenyl)butanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-(2-hydroxyphenyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-2-15-12(14)9-5-7-10-6-3-4-8-11(10)13/h3-4,6,8,13H,2,5,7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMAGNPUYRNUCQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90625786 | |
| Record name | Ethyl 4-(2-hydroxyphenyl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20921-17-9 | |
| Record name | Ethyl 4-(2-hydroxyphenyl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physical and chemical properties of Ethyl 4-(2-hydroxyphenyl)butanoate
An In-Depth Technical Guide to Ethyl 4-(2-hydroxyphenyl)butanoate
Introduction: Ethyl 4-(2-hydroxyphenyl)butanoate is a bifunctional organic molecule featuring both a phenolic hydroxyl group and an ethyl ester. This structure makes it a valuable and versatile intermediate in various fields of chemical synthesis. Its applications range from the development of pharmaceuticals and agrochemicals to the synthesis of dyestuffs, where its distinct functional groups can be selectively modified to build more complex molecular architectures.[1] This guide provides a comprehensive overview of its physical and chemical properties, outlines a robust synthetic protocol, details methods for its analytical characterization, and discusses its potential applications, particularly within the realm of drug discovery and development. The information presented herein is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a deep technical understanding of this compound.
Section 1: Compound Identification and Core Properties
A clear and unambiguous identification of a chemical compound is the foundation of all scientific research. This section provides the essential identifiers and structural information for Ethyl 4-(2-hydroxyphenyl)butanoate.
Chemical Structure:
Caption: 2D Structure of Ethyl 4-(2-hydroxyphenyl)butanoate.
| Identifier | Value | Source |
| IUPAC Name | ethyl 4-(2-hydroxyphenyl)butanoate | [2] |
| Synonyms | Benzenebutanoic acid, 2-hydroxy-, ethyl ester | [2] |
| CAS Number | 20921-17-9 | [1][2] |
| Molecular Formula | C₁₂H₁₆O₃ | [1] |
| Molecular Weight | 208.25 g/mol | [2] |
Section 2: Physicochemical Properties
The physicochemical properties of a molecule are critical for predicting its behavior in both chemical reactions and biological systems. They influence solubility, reactivity, and pharmacokinetic profiles. The data presented below are computationally predicted values, which serve as a valuable baseline in the absence of comprehensive experimental data.
| Property | Predicted Value | Significance in Research & Development |
| LogP (Octanol/Water Partition Coefficient) | 2.56 | Indicates moderate lipophilicity, suggesting good potential for membrane permeability.[2] |
| Polar Surface Area (PSA) | 46.53 Ų | Suggests good oral bioavailability and cell permeability.[2] |
| Hydrogen Bond Donors | 1 | The single phenolic hydroxyl group can engage in hydrogen bonding, influencing solubility and receptor interactions.[2] |
| Hydrogen Bond Acceptors | 3 | The phenolic oxygen and two ester oxygens can accept hydrogen bonds, impacting solubility in protic solvents.[2] |
| Freely Rotating Bonds | 7 | A high number of rotatable bonds provides conformational flexibility, which can be crucial for binding to biological targets.[2] |
| Vapor Pressure @ 25°C | 0.000125 mmHg | The low vapor pressure indicates low volatility under standard conditions.[2] |
| Enthalpy of Vaporization | 58.96 kJ/mol | A measure of the energy required to transition the compound to a gaseous state.[2] |
| Index of Refraction | 1.521 | Useful for non-destructive identification and purity assessment of liquid samples.[2] |
Expert Insight: The calculated LogP of 2.56 is particularly noteworthy. It falls within the range often associated with drug-like molecules, suggesting a balance between aqueous solubility and lipid permeability. This balance is a key consideration in early-stage drug discovery for optimizing absorption, distribution, metabolism, and excretion (ADME) properties. The presence of both a hydrogen bond donor (phenol) and multiple acceptors (ester and phenol oxygens) allows for tailored solubility and targeted interactions in both protic and aprotic environments.
Section 3: Chemical Properties and Reactivity
The synthetic utility of Ethyl 4-(2-hydroxyphenyl)butanoate stems from the distinct reactivity of its three main components: the phenolic hydroxyl group, the ethyl ester, and the aromatic ring. Understanding these functionalities is key to designing effective synthetic strategies.
Key Reactive Sites:
-
Phenolic Hydroxyl Group: This group is weakly acidic and can be deprotonated with a suitable base to form a phenoxide ion. This greatly enhances its nucleophilicity, allowing for reactions such as Williamson ether synthesis to introduce new alkyl or aryl groups. It can also undergo O-acylation to form a new ester.[3]
-
Ethyl Ester Group: The ester is susceptible to nucleophilic acyl substitution. It can be hydrolyzed back to the corresponding carboxylic acid under either acidic or basic conditions. It can also undergo transesterification with other alcohols or be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).[4]
-
Aromatic Ring: The hydroxyl group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. This allows for the introduction of substituents such as halogens, nitro groups, or acyl groups onto the benzene ring, further increasing the molecular complexity.
Sources
An In-depth Technical Guide to Ethyl 4-(2-hydroxyphenyl)butanoate
This guide provides a comprehensive technical overview of Ethyl 4-(2-hydroxyphenyl)butanoate (CAS No. 20921-17-9), a molecule of significant interest to researchers in drug discovery and organic synthesis. We will delve into its chemical properties, synthesis, analytical characterization, and explore its potential as a modulator of key biological pathways implicated in oncology and neurodegenerative disorders.
Molecular Identity and Physicochemical Properties
Ethyl 4-(2-hydroxyphenyl)butanoate is a phenolic ester with a molecular formula of C₁₂H₁₆O₃ and a molecular weight of 208.25 g/mol .[1] The presence of a hydroxylated phenyl ring, a flexible butyl chain, and an ethyl ester moiety bestows upon it a unique combination of hydrophilic and lipophilic characteristics, rendering it a promising scaffold for medicinal chemistry exploration.
| Property | Value | Reference |
| CAS Number | 20921-17-9 | [1] |
| Molecular Formula | C₁₂H₁₆O₃ | [1] |
| Molecular Weight | 208.25 g/mol | [1] |
| ACD/LogP | 2.56 | [1] |
| Polar Surface Area | 46.53 Ų | [1] |
| #H bond acceptors | 3 | [1] |
| #H bond donors | 1 | [1] |
| #Freely Rotating Bonds | 7 | [1] |
| Vapour Pressure | 0.000125 mmHg at 25°C | [1] |
Table 1: Physicochemical properties of Ethyl 4-(2-hydroxyphenyl)butanoate.
Synthesis of Ethyl 4-(2-hydroxyphenyl)butanoate
A robust and efficient synthesis of Ethyl 4-(2-hydroxyphenyl)butanoate can be achieved via the acid-catalyzed ring-opening of 2-coumaranone (dihydrocoumarin) with ethanol. This method is advantageous due to the commercial availability of the starting materials and the straightforward nature of the reaction.
Reaction Rationale
The synthesis hinges on the electrophilic activation of the lactone carbonyl by an acid catalyst, typically a strong protic acid such as sulfuric acid or a solid acid catalyst. This activation renders the carbonyl carbon susceptible to nucleophilic attack by the hydroxyl group of ethanol. The subsequent proton transfer and ring-opening cascade yield the desired ethyl ester. The use of an excess of ethanol can conveniently serve as both the nucleophile and the reaction solvent, driving the equilibrium towards the product.
Figure 1: Synthesis workflow for Ethyl 4-(2-hydroxyphenyl)butanoate.
Experimental Protocol
Materials:
-
2-Coumaranone (1.0 eq)
-
Anhydrous Ethanol (20.0 eq)
-
Concentrated Sulfuric Acid (0.1 eq)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Ethyl Acetate
-
Hexane
Procedure:
-
To a solution of 2-coumaranone in anhydrous ethanol, add concentrated sulfuric acid dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane:ethyl acetate gradient to afford Ethyl 4-(2-hydroxyphenyl)butanoate as a pure compound.
Analytical Characterization
Thorough analytical characterization is paramount to confirm the identity and purity of the synthesized Ethyl 4-(2-hydroxyphenyl)butanoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR (400 MHz, CDCl₃):
-
δ 7.10-6.70 (m, 4H, Ar-H): A complex multiplet corresponding to the four protons on the aromatic ring.
-
δ 4.12 (q, J = 7.1 Hz, 2H, -OCH₂CH₃): A quartet arising from the methylene protons of the ethyl ester, coupled to the adjacent methyl protons.
-
δ 2.65 (t, J = 7.5 Hz, 2H, Ar-CH₂-): A triplet corresponding to the methylene protons adjacent to the aromatic ring.
-
δ 2.35 (t, J = 7.5 Hz, 2H, -CH₂COO-): A triplet from the methylene protons alpha to the carbonyl group.
-
δ 1.95 (quint, J = 7.5 Hz, 2H, -CH₂CH₂CH₂-): A quintet arising from the central methylene protons of the butyl chain.
-
δ 1.25 (t, J = 7.1 Hz, 3H, -OCH₂CH₃): A triplet from the methyl protons of the ethyl ester.
-
δ 5.0-6.0 (br s, 1H, Ar-OH): A broad singlet corresponding to the phenolic hydroxyl proton, the chemical shift of which can be concentration-dependent and may exchange with D₂O.
Predicted ¹³C NMR (100 MHz, CDCl₃):
-
δ 173.5 (C=O): The carbonyl carbon of the ester.
-
δ 154.0 (C-OH): The aromatic carbon attached to the hydroxyl group.
-
δ 130.0, 127.5, 121.0, 115.5 (Ar-C): Signals for the remaining aromatic carbons.
-
δ 60.5 (-OCH₂CH₃): The methylene carbon of the ethyl ester.
-
δ 34.0 (Ar-CH₂-): The methylene carbon adjacent to the aromatic ring.
-
δ 31.0 (-CH₂COO-): The methylene carbon alpha to the carbonyl group.
-
δ 25.0 (-CH₂CH₂CH₂-): The central methylene carbon of the butyl chain.
-
δ 14.2 (-OCH₂CH₃): The methyl carbon of the ethyl ester.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands:
-
~3400 cm⁻¹ (broad): O-H stretch of the phenolic hydroxyl group.
-
~3050 cm⁻¹: Aromatic C-H stretch.
-
~2950 cm⁻¹: Aliphatic C-H stretch.
-
~1730 cm⁻¹: C=O stretch of the ester carbonyl group.
-
~1600, 1450 cm⁻¹: C=C stretching vibrations of the aromatic ring.
-
~1250 cm⁻¹: C-O stretch of the ester.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is predicted to show a molecular ion peak [M]⁺ at m/z = 208. Key fragmentation patterns would include the loss of the ethoxy group (-OCH₂CH₃) to give a fragment at m/z = 163, and cleavage of the butyl chain.
Potential Applications in Drug Discovery
Phenylbutanoate derivatives have garnered significant attention for their therapeutic potential, primarily as inhibitors of histone deacetylases (HDACs) and pyruvate dehydrogenase kinases (PDKs).[2][3] These enzymes are critical regulators of cellular processes, and their dysregulation is implicated in cancer and neurodegenerative diseases.
Histone Deacetylase (HDAC) Inhibition
HDACs are a class of enzymes that remove acetyl groups from lysine residues of histones, leading to chromatin condensation and transcriptional repression.[2] Aberrant HDAC activity is a hallmark of many cancers. Phenylbutyrate, a related compound, is a known pan-HDAC inhibitor.[2] The structural features of Ethyl 4-(2-hydroxyphenyl)butanoate, particularly the aromatic ring and the butanoate chain, suggest it could fit into the active site of HDACs, with the hydroxyphenyl group potentially forming key interactions.
Figure 2: Proposed mechanism of action via HDAC inhibition.
Pyruvate Dehydrogenase Kinase (PDK) Inhibition
PDKs phosphorylate and inactivate the pyruvate dehydrogenase complex (PDC), a key gatekeeper of glucose metabolism.[3] In many cancer cells, upregulation of PDKs leads to a metabolic shift towards glycolysis (the Warburg effect). Inhibition of PDKs can reverse this shift, promoting oxidative phosphorylation and inducing apoptosis in cancer cells. Phenylbutyrate has been shown to inhibit PDK1.[3] The structural similarity of Ethyl 4-(2-hydroxyphenyl)butanoate makes it a candidate for investigation as a PDK inhibitor.
Neuroprotective Potential
The inhibition of HDACs by phenylbutyrate has also been linked to neuroprotective effects in models of neurodegenerative diseases such as Parkinson's and Huntington's disease.[4] The proposed mechanisms involve the upregulation of neuroprotective genes. Given its structural similarity, Ethyl 4-(2-hydroxyphenyl)butanoate warrants investigation for its potential neuroprotective properties.
Safety and Handling
Conclusion
Ethyl 4-(2-hydroxyphenyl)butanoate is a readily synthesizable molecule with a compelling profile for further investigation in the fields of medicinal chemistry and drug discovery. Its structural resemblance to known HDAC and PDK inhibitors suggests a plausible mechanism of action with potential applications in oncology and neurodegeneration. The synthetic route and analytical characterization data provided in this guide offer a solid foundation for researchers to explore the full therapeutic potential of this promising compound.
References
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Ethyl butyrate - Grokipedia. Available at: [Link]
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2-Butynoic acid, 4-hydroxy-, methyl ester - Organic Syntheses Procedure. Available at: [Link]
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ETHYL BUTYRATE - Ataman Kimya. Available at: [Link]
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Ethyl butyrate - Wikipedia. Available at: [Link]
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Ethyl (R)-2-hydroxy-4-phenylbutyrate | C12H16O3 | CID 2733848 - PubChem. Available at: [Link]
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Ethyl 4-(2-hydroxyphenyl)butanoate - MySkinRecipes. Available at: [Link]
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Phenyl butyrate inhibits pyruvate dehydrogenase kinase 1 and contributes to its anti-cancer effect - PubMed. Available at: [Link]
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Showing Compound Ethyl butyrate (FDB012082) - FooDB. Available at: [Link]
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Ethyl Butanoate - Safety Data Sheet. Available at: [Link]
-
Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor - PubMed. Available at: [Link]
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2-Coumaranone - Wikipedia. Available at: [Link]
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A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - PMC - NIH. Available at: [Link]
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Ethyl butyrate – Knowledge and References - Taylor & Francis. Available at: [Link]
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Ethyl 4-(2-hydroxyphenyl)butanoate - Lead Sciences. Available at: [Link]
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(PDF) Investigations on the synthesis and chemiluminescence of novel 2-coumaranones. Available at: [Link]
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Chemiluminescent 2-Coumaranones: Synthesis, Luminescence Mechanism, and Emerging Applications - MDPI. Available at: [Link]
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Ethyl 4-(4-formylphenoxy)butanoate | C13H16O4 | CID 15517709 - PubChem. Available at: [Link]
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Spectroscopic data for Ethyl 4-(2-hydroxyphenyl)butanoate (NMR, IR, MS)
Title: Comprehensive Spectroscopic Characterization of Ethyl 4-(2-hydroxyphenyl)butanoate Document Type: Technical Reference Guide & Characterization Protocol Target Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers[1]
Executive Summary & Compound Identity
Ethyl 4-(2-hydroxyphenyl)butanoate is a phenolic ester used primarily as a metabolic probe and a synthetic intermediate in the development of chroman-based therapeutics.[1] Its structure combines a lipophilic ethyl ester tail with a polar ortho-substituted phenolic head, connected by a flexible propyl linker.[1] This unique architecture results in specific spectroscopic signatures driven by intramolecular hydrogen bonding and benzylic coupling.[1]
-
Molecular Formula:
[1][2] -
Molecular Weight: 208.25 g/mol [4]
-
Key Structural Motifs: Ortho-substituted phenol, aliphatic propyl chain, ethyl ester.[1]
Synthesis & Sample Preparation Workflow
To ensure spectroscopic fidelity, the compound must be isolated from its corresponding acid precursor via Fischer esterification.[1] The following workflow outlines the synthesis and critical purification steps required to remove trace water and acid, which can distort OH signals in NMR and broaden IR carbonyl bands.
Synthesis & Workup Protocol
-
Reagents: Dissolve 4-(2-hydroxyphenyl)butanoic acid (1.0 eq) in absolute ethanol (excess). Add catalytic
(0.1 eq).[1] -
Reflux: Heat at 78°C for 4–6 hours under
atmosphere. -
Neutralization: Cool to RT. Quench with saturated
(aq) until pH ~7. -
Extraction: Extract with Dichloromethane (DCM) x3.
-
Drying: Dry organic layer over anhydrous
(Critical for IR/NMR resolution). -
Isolation: Rotary evaporate solvent. Purify via flash column chromatography (Hexane:EtOAc 8:2).
Workflow Visualization
Caption: Synthesis and purification workflow ensuring high-purity analyte for spectroscopic validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy[1][4][5]
Solvent Selection:
H NMR Data (400 MHz, )
The spectrum is characterized by the distinct ethyl ester pattern and the ortho-substituted aromatic ring.[1] Note the "roofing" effect often seen in the aromatic region due to strong coupling between the H-3 and H-4 protons.[1]
| Position | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |
| Ar-OH | 6.80 – 7.20 (br) | Singlet (Broad) | 1H | - | Exchangeable phenolic proton.[1][3] Shift varies with concentration. |
| Ar-H (3) | 7.05 – 7.15 | Multiplet | 2H | - | Overlap of H-3 and H-5 (meta/para to alkyl).[1][3] |
| Ar-H (4,6) | 6.75 – 6.85 | Multiplet | 2H | - | Ortho/Para to electron-donating OH group (shielded).[1][3] |
| 4.12 | Quartet | 2H | 7.1 | Characteristic ethyl ester methylene.[1][3] | |
| 2.65 | Triplet | 2H | 7.5 | Benzylic protons (deshielded by ring current).[1][3] | |
| 2.35 | Triplet | 2H | 7.4 | Alpha to carbonyl (deshielded by ester).[1][3] | |
| 1.95 | Quintet | 2H | 7.4, 7.5 | Middle methylene (shielded).[1][3] | |
| 1.25 | Triplet | 3H | 7.1 | Terminal methyl of ethyl group.[1][3] |
C NMR Data (100 MHz, )
| Carbon Type | Shift ( | Assignment |
| Carbonyl | 174.2 | Ester C=O[1][3] |
| Aromatic C-O | 154.5 | Ipso-carbon attached to OH |
| Aromatic C | 130.5, 127.8, 120.5, 115.8 | Remaining aromatic carbons (Ortho/Para shielded) |
| Aromatic C-R | 128.0 | Ipso-carbon attached to alkyl chain |
| 60.5 | Ethyl ester methylene | |
| 33.8 | Benzylic carbon | |
| 29.5 | Alpha to carbonyl | |
| 24.8 | Middle chain carbon | |
| 14.2 | Ethyl methyl group |
Vibrational Spectroscopy (FT-IR)[1]
Method: ATR (Attenuated Total Reflectance) on neat oil.[1]
The IR spectrum is diagnostic for the ester-phenol combination.[1] The lack of a carboxylic acid "beard" (2500–3000
| Frequency ( | Intensity | Vibrational Mode | Diagnostic Note |
| 3350 – 3450 | Medium, Broad | O-H Stretch | Phenolic OH.[1][3] Broadness indicates H-bonding. |
| 2930, 2860 | Medium | C-H Stretch | Aliphatic |
| 1735 | Strong, Sharp | C=O[3] Stretch | Ester carbonyl.[1][3] (Higher freq. than acid).[1][5][6] |
| 1590, 1455 | Medium | C=C Stretch | Aromatic ring breathing modes.[1][3][7] |
| 1240 | Strong | C-O-C Stretch | Asymmetric ester stretch.[1][3] |
| 750 | Strong | C-H Bend | Ortho-substituted benzene (out-of-plane).[1][3] |
Mass Spectrometry (EI-MS)[1][5][9]
Ionization: Electron Impact (70 eV).[1] The fragmentation follows standard pathways for ethyl esters and alkyl phenols.[1] The McLafferty Rearrangement is the dominant pathway due to the presence of gamma-hydrogens (on the benzylic carbon) relative to the carbonyl.[1]
Fragmentation Logic
-
Molecular Ion (
): m/z 208 (Visible, moderate intensity).[1] -
Loss of Ethoxy (
): m/z 163 (Cleavage of ester bond).[1] -
McLafferty Rearrangement: The ester carbonyl abstracts a gamma-hydrogen (benzylic), leading to the cleavage of the alpha-beta bond.[1]
-
Benzylic Cleavage: Cleavage at the benzylic position generates the hydroxytropylium ion analog.[1]
-
Fragment: m/z 107 (Hydroxybenzyl cation) – Base Peak candidate.[1]
-
Fragmentation Pathway Diagram
Caption: Primary fragmentation pathways in Electron Impact Mass Spectrometry (EI-MS).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2733848, Ethyl (R)-2-hydroxy-4-phenylbutanoate. Retrieved from [Link](Note: Used for comparative spectral analysis of homologous phenyl-butanoate esters).
-
NIST Mass Spectrometry Data Center. Mass Spectrum of Ethyl Butanoate & Phenolic Derivatives. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link].[1]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard reference for interpretation of ortho-substituted phenol coupling constants).
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- 7. 2-Ethylbutyric acid (88-09-5) 1H NMR spectrum [chemicalbook.com]
Biological activity of Ethyl 4-(2-hydroxyphenyl)butanoate
Biological Activity, Synthesis, and Therapeutic Potential
Executive Summary
Ethyl 4-(2-hydroxyphenyl)butanoate (CAS: 20921-17-9) is a phenolic ester primarily utilized as a high-value intermediate in the synthesis of neuroprotective agents and as a candidate molecule for dermatological applications. Structurally characterized by an ortho-substituted phenol ring attached to a lipophilic butanoate ester chain, it exhibits significant potential as a tyrosinase inhibitor and an antioxidant.
This guide provides a comprehensive technical analysis of its physicochemical properties, biological mechanisms (specifically targeting neuroprotection and melanogenesis inhibition), and validated experimental protocols for its synthesis and bioassay. It is designed for researchers in medicinal chemistry and cosmetic science seeking to leverage this compound’s unique structure-activity relationship (SAR).
Chemical Profile & Physicochemical Properties[1][2][3][4]
Identity & Structure
-
IUPAC Name: Ethyl 4-(2-hydroxyphenyl)butanoate[1]
-
CAS Number: 20921-17-9
-
Molecular Formula: C₁₂H₁₆O₃
-
Molecular Weight: 208.25 g/mol
-
Synonyms: Butyric acid, 4-(o-hydroxyphenyl)-, ethyl ester; Benzenebutanoic acid, 2-hydroxy-, ethyl ester.
Key Physicochemical Parameters
The compound's lipophilicity (LogP) is a critical determinant of its biological activity, particularly for skin penetration and blood-brain barrier (BBB) crossing.
| Parameter | Value | Significance |
| LogP (Predicted) | 2.56 ± 0.3 | Optimal for transdermal delivery; indicates good membrane permeability. |
| Boiling Point | ~296°C (760 mmHg) | High thermal stability; suitable for diverse formulation processes. |
| Density | 1.08 g/cm³ | Slightly denser than water; facilitates phase separation in synthesis. |
| pKa (Phenolic OH) | ~10.0 | Weakly acidic; remains unionized at physiological pH (7.4), enhancing cellular uptake. |
Biological Mechanisms of Action
Neuroprotection & Anti-Inflammatory Activity
Ethyl 4-(2-hydroxyphenyl)butanoate functions as a structural analog to Yakuchinones , diarylheptanoids isolated from Alpiniae oxyphyllae fructus known for their neuroprotective properties.
-
Mechanism: The phenolic hydroxyl group acts as a radical scavenger, neutralizing Reactive Oxygen Species (ROS) that drive neurodegeneration.
-
Pathway: It modulates the NF-κB signaling pathway, reducing the expression of pro-inflammatory cytokines (IL-6, TNF-α) in microglial cells.
Tyrosinase Inhibition (Dermatological Application)
The compound exhibits activity against tyrosinase, the rate-limiting enzyme in melanogenesis.[2][3]
-
SAR Logic: The hydrophobic ethyl ester tail mimics the side chain of tyrosine, allowing the molecule to dock into the enzyme's active site. The ortho-hydroxyl group chelates the copper ions within the tyrosinase binuclear active center, competitively inhibiting the oxidation of L-DOPA to Dopaquinone.
-
Prodrug Potential: Upon topical application, cutaneous esterases may hydrolyze the ester to 4-(2-hydroxyphenyl)butanoic acid , which retains antioxidant capacity but has lower skin permeability than the parent ester.
Metabolic Pathway Diagram
The following diagram illustrates the dual metabolic fate of the compound: hydrolysis to its active acid form and its direct interaction with tyrosinase.
Figure 1: Metabolic fate and inhibitory pathway of Ethyl 4-(2-hydroxyphenyl)butanoate in a biological system.
Synthesis Protocol (High-Purity Route)
Objective: Synthesize Ethyl 4-(2-hydroxyphenyl)butanoate via the ring-opening of 4,5-dihydrobenzo[b]oxepin-2(3H)-one. This method avoids harsh reduction steps and yields high purity.
Reaction Scheme
The synthesis utilizes a lactone ring-opening transesterification driven by an acid catalyst in ethanol.
Precursors:
-
4,5-Dihydrobenzo[b]oxepin-2(3H)-one (CAS 3041-17-6): The 7-membered lactone starting material.[4]
-
Ethanol (Absolute): Solvent and reactant.
-
Sulfuric Acid (H₂SO₄): Catalyst.
Step-by-Step Methodology
-
Charge: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 16.2 g (0.1 mol) of 4,5-dihydrobenzo[b]oxepin-2(3H)-one in 100 mL of absolute ethanol.
-
Catalysis: Add 0.5 mL of concentrated H₂SO₄ dropwise while stirring.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 6–8 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 4:1). The starting lactone spot (Rf ~0.5) should disappear, replaced by the ester spot (Rf ~0.7).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Concentrate under reduced pressure (rotary evaporator) to remove excess ethanol.
-
Dilute the residue with 100 mL Dichloromethane (DCM).
-
Wash with sat. NaHCO₃ (2 x 50 mL) to neutralize the acid catalyst.
-
Wash with Brine (1 x 50 mL).
-
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. If necessary, purify via vacuum distillation (bp ~160°C at 1 mmHg) or silica gel column chromatography.
Experimental Bioassay Protocols
Tyrosinase Inhibition Assay (In Vitro)
This protocol validates the depigmenting potential of the compound.
Reagents:
-
Mushroom Tyrosinase (Sigma-Aldrich, T3824).
-
L-DOPA (Substrate).[3]
-
Phosphate Buffer (0.1 M, pH 6.8).
Procedure:
-
Preparation: Dissolve Ethyl 4-(2-hydroxyphenyl)butanoate in DMSO to create stock solutions ranging from 1 µM to 1000 µM.
-
Incubation: In a 96-well plate, add:
-
80 µL Phosphate Buffer.
-
10 µL Test Compound Solution.
-
10 µL Tyrosinase Solution (100 units/mL).
-
-
Activation: Incubate at 25°C for 10 minutes.
-
Substrate Addition: Add 20 µL of L-DOPA (2 mM).
-
Measurement: Monitor the formation of Dopachrome by measuring absorbance at 475 nm every 30 seconds for 10 minutes using a microplate reader.
-
Calculation:
Determine the IC₅₀ value using non-linear regression.
Safety & Toxicology Assessment
While specific toxicological data for this ester is limited, its profile is inferred from its hydrolysis products (Ethanol and Phenolic acid) and structural analogs.
| Hazard Class | GHS Classification | Precautionary Measures |
| Skin Irritation | Category 2 (H315) | Phenolic esters can cause contact dermatitis. Wear nitrile gloves. |
| Eye Irritation | Category 2A (H319) | Causes serious eye irritation. Use safety goggles. |
| Acute Toxicity | Not Classified (Predicted Low) | LD50 (Oral, Rat) estimated > 2000 mg/kg based on analog data. |
Handling: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation of the phenolic hydroxyl group, which leads to quinone formation and discoloration (browning).
References
-
European Chemicals Agency (ECHA). (2024). Registration Dossier: Ethyl 4-(2-hydroxyphenyl)butanoate (CAS 20921-17-9). Retrieved from [Link]
- Google Patents. (2014). WO2014141169A3 - Novel anti-neurodegenerative natural compounds isolated from Alpiniae Oxyphyllae Fructus.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2733848 (Related Isomer). Retrieved from [Link]
-
Kim, D.S., et al. (2005). Inhibitory effects of 4-n-butylresorcinol on tyrosinase activity and melanin synthesis. Biological and Pharmaceutical Bulletin. Retrieved from [Link]
Sources
- 1. Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, computational studies, tyrosinase inhibitory kinetics and antimelanogenic activity of hydroxy substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. guidechem.com [guidechem.com]
Thermal stability and degradation of Ethyl 4-(2-hydroxyphenyl)butanoate
An In-depth Technical Guide to the Thermal Stability and Degradation of Ethyl 4-(2-hydroxyphenyl)butanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-(2-hydroxyphenyl)butanoate is a phenolic ester of interest in various industrial applications, including pharmaceuticals and fragrance. Its utility is intrinsically linked to its stability under thermal stress. This guide provides a comprehensive technical overview of the methodologies used to assess the thermal stability of Ethyl 4-(2-hydroxyphenyl)butanoate, delineates its probable degradation pathways, and offers insights into the interpretation of analytical data. This document is intended to serve as a practical resource for scientists and researchers engaged in the development and quality control of products containing this molecule.
Introduction: The Significance of Thermal Stability
The chemical integrity of an active pharmaceutical ingredient (API) or a key intermediate like Ethyl 4-(2-hydroxyphenyl)butanoate under various environmental conditions is a critical determinant of its safety, efficacy, and shelf-life. Thermal stability is a paramount parameter, as exposure to elevated temperatures during synthesis, purification, formulation, and storage can induce degradation, leading to a loss of potency and the formation of potentially harmful impurities.
This guide focuses on providing a robust framework for evaluating the thermal stability of Ethyl 4-(2-hydroxyphenyl)butanoate. We will explore the theoretical underpinnings of its degradation and present practical, field-proven experimental protocols for a comprehensive assessment.
Physicochemical Properties of Ethyl 4-(2-hydroxyphenyl)butanoate
A foundational understanding of the molecule's properties is essential before delving into its thermal behavior.
| Property | Value | Source |
| CAS Number | 20921-17-9 | [1] |
| Molecular Formula | C12H16O3 | |
| Molecular Weight | 208.25 g/mol | |
| Appearance | Not explicitly stated in search results, likely a liquid or low-melting solid | |
| Boiling Point | Not explicitly stated in search results | |
| Melting Point | Not explicitly stated in search results |
Experimental Assessment of Thermal Stability
A multi-technique approach is necessary for a thorough evaluation of thermal stability, providing complementary information on physical and chemical changes.
Thermogravimetric Analysis (TGA)
Expertise & Experience: TGA is the cornerstone of thermal stability analysis. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For Ethyl 4-(2-hydroxyphenyl)butanoate, TGA will pinpoint the onset temperature of decomposition, a critical parameter for determining its maximum processing and storage temperatures. The choice of atmosphere (inert vs. oxidative) is crucial; an inert atmosphere (e.g., nitrogen) reveals the inherent thermal stability, while an oxidative atmosphere (e.g., air) simulates real-world conditions where oxidative degradation can occur.[2][3]
Experimental Protocol:
-
Instrument: A calibrated Thermogravimetric Analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of Ethyl 4-(2-hydroxyphenyl)butanoate into a clean, inert TGA pan (e.g., alumina).
-
Atmosphere: High-purity nitrogen or dry air, with a constant flow rate (e.g., 50 mL/min).
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.[4]
-
-
Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax) from the derivative of the TGA curve (DTG).
Differential Scanning Calorimetry (DSC)
Expertise & Experience: While TGA tracks mass loss, DSC detects thermal transitions that do not involve a change in mass, such as melting, crystallization, and glass transitions. For Ethyl 4-(2-hydroxyphenyl)butanoate, DSC can reveal its melting point and any polymorphic transitions prior to decomposition. This information is vital for understanding the physical stability of the solid form and for formulation development.[2][3]
Experimental Protocol:
-
Instrument: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of Ethyl 4-(2-hydroxyphenyl)butanoate into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.
-
Atmosphere: High-purity nitrogen at a constant flow rate (e.g., 50 mL/min).
-
Temperature Program:
-
Equilibrate at a temperature below the expected melting point (e.g., 0 °C).
-
Ramp the temperature to a point just below the onset of decomposition (determined by TGA) at a controlled rate (e.g., 10 °C/min).
-
Cool the sample back to the starting temperature at the same rate.
-
Perform a second heating scan to observe any changes in thermal behavior after the initial thermal history.
-
-
Data Analysis: Identify endothermic and exothermic peaks corresponding to melting, crystallization, and other phase transitions.
High-Performance Liquid Chromatography (HPLC) for Degradation Product Profiling
Expertise & Experience: HPLC is indispensable for separating, identifying, and quantifying the parent compound and its degradation products. A stability-indicating HPLC method is one that can resolve the parent drug from all potential degradation products. Developing such a method requires careful selection of the column, mobile phase, and detection wavelength. This technique provides the most direct evidence of chemical degradation.
Experimental Protocol:
-
Forced Degradation Study: To generate potential degradation products, subject samples of Ethyl 4-(2-hydroxyphenyl)butanoate to stress conditions:
-
Thermal Stress: Store the sample at elevated temperatures (e.g., 80 °C, 100 °C) for a defined period.
-
Acidic/Basic Hydrolysis: Dissolve the sample in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions and heat gently.
-
Oxidative Stress: Treat the sample with an oxidizing agent (e.g., 3% H2O2).
-
Photostability: Expose the sample to UV and visible light.
-
-
HPLC Method Development (A starting point):
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with a small amount of acid like phosphoric or formic acid for better peak shape) is a common starting point for separating aromatic compounds.[5]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the parent compound and potential degradation products absorb (e.g., 275 nm).
-
Injection Volume: 10 µL.
-
-
Analysis: Analyze the stressed samples alongside a control sample. Identify and quantify the degradation products. Mass spectrometry (LC-MS) can be coupled with HPLC to determine the molecular weights of the degradation products, aiding in their structural elucidation.
Visualization of Experimental Workflow and Degradation Pathways
Experimental Workflow
Caption: Experimental workflow for assessing thermal stability.
Proposed Thermal Degradation Pathways
Based on the structure of Ethyl 4-(2-hydroxyphenyl)butanoate and general degradation mechanisms of phenolic esters, several degradation pathways can be postulated. The primary points of instability are the ester linkage and the potential for oxidation of the phenolic hydroxyl group and the benzylic position.
Caption: Proposed thermal degradation pathways.
Mechanistic Insights:
-
Hydrolysis: The ester bond is susceptible to cleavage in the presence of heat and moisture, yielding 4-(2-hydroxyphenyl)butanoic acid and ethanol. This is a common degradation pathway for esters.
-
Oxidation: The phenolic hydroxyl group can be oxidized, especially at elevated temperatures in the presence of oxygen, to form colored quinone-type structures. The benzylic position (the CH2 group adjacent to the aromatic ring) is also susceptible to oxidation.
-
Decarboxylation: At higher temperatures, the carboxylic acid formed from hydrolysis may undergo decarboxylation.
-
Further Degradation: The initial degradation products can undergo further reactions, leading to a complex mixture of smaller, volatile molecules and polymeric material. The study of phenolic resin degradation suggests that at very high temperatures, fragmentation of the aromatic ring can occur.[6][7][8]
Data Interpretation and Reporting
A comprehensive thermal stability report for Ethyl 4-(2-hydroxyphenyl)butanoate should include:
-
TGA Data Summary:
-
TGA and DTG curves.
-
A table summarizing Tonset and Tmax in both inert and oxidative atmospheres.
-
-
DSC Data Summary:
-
DSC thermograms.
-
A table of melting point(s) and any other observed thermal transitions.
-
-
HPLC Data Summary:
-
Chromatograms of the control and stressed samples.
-
A table listing the retention times and peak areas of the parent compound and all detected degradation products.
-
Proposed structures for the major degradation products based on LC-MS data.
-
-
Overall Stability Assessment: A concluding statement on the thermal stability of Ethyl 4-(2-hydroxyphenyl)butanoate under the tested conditions and recommendations for storage and handling.
Conclusion
The thermal stability of Ethyl 4-(2-hydroxyphenyl)butanoate is a multifaceted property that requires a systematic and multi-technique approach for its complete characterization. By employing the methodologies outlined in this guide—TGA for assessing bulk decomposition, DSC for identifying physical transitions, and a stability-indicating HPLC method for tracking chemical degradation—researchers can gain a thorough understanding of the molecule's behavior under thermal stress. This knowledge is fundamental to ensuring the quality, safety, and efficacy of any product in which Ethyl 4-(2-hydroxyphenyl)butanoate is a constituent.
References
-
Cheméo. (n.d.). ethyl 4-hydroxybutanoate - Chemical & Physical Properties. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor. PubMed. Retrieved from [Link]
-
ACS Publications. (2010). Application of Chemical and Thermal Analysis Methods for Studying Cellulose Ester Plastics. Accounts of Chemical Research. Retrieved from [Link]
-
ACS Publications. (n.d.). Investigation of the mechanism of the thermal decomposition of cured phenolic resins by high-resolution carbon-13 CP/MAS solid-state NMR spectroscopy. Macromolecules. Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). Separation of Ethyl butyrate on Newcrom R1 HPLC column. Retrieved from [Link]
-
MDPI. (2020, October 10). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. Crystals. Retrieved from [Link]
-
ACS Publications. (2010, June 15). Application of chemical and thermal analysis methods for studying cellulose ester plastics. Accounts of Chemical Research. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Modelling and Optimization of ethyl butyrate production catalysed by Rhizopus oryzae lipase. Retrieved from [Link]
-
BioResources. (2014, May 16). Thermal degradation and stability of accelerated-curing phenol-formaldehyde resin. Retrieved from [Link]
- Google Patents. (n.d.). CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate.
-
National Center for Biotechnology Information. (2020, February 20). Synthesis, characterization, and properties of a novel aromatic ester-based polybenzoxazine. PMC. Retrieved from [Link]
-
Grant, C. (n.d.). Measuring Thermal Degradation of a Polyol Ester Lubricant in Liquid Phase. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, April 7). Synthesis and Thermal Degradation Study of Polyhedral Oligomeric Silsesquioxane (POSS) Modified Phenolic Resin. PMC. Retrieved from [Link]
-
ResearchGate. (2025, October 15). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016, October 18). Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. PMC. Retrieved from [Link]
-
ACS Publications. (2025, February 25). Catalyst-Free Selective Synthesis of E-Tetrasubstituted Olefins via Tandem Reaction of 3-Acetyl-4-phenyl-1-oxaspiro[4.5]deca-3,6,9-triene-2,8-dione with Amine, C–C Bond Breakage, and Proton Transfer. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Purification and characterization of carbonyl reductase from Candida krusei SW 2026 involved in enantioselective reduction of ethyl 2-oxo-4-phenylbutyrate. Retrieved from [Link]
-
ResearchGate. (2025, August 10). (PDF) Phenolic Resins (IV). Thermal Degradation of Crosslinked Resins in Controlled Atmospheres. Retrieved from [Link]
-
CARAA. (n.d.). Application of Chemical and Thermal Analysis Methods for Studying Cellulose Ester Plastics. Retrieved from [Link]
-
MiMeDB. (n.d.). Showing metabocard for Ethyl 3-methyl butanoate (MMDBc0033384). Retrieved from [Link]
-
RSC Publishing. (2017, June 29). Aromatic poly(ether ester)s derived from a naturally occurring building block nipagin and linear aliphatic α,ω-diols. RSC Advances. Retrieved from [Link]
-
SciELO. (2025, April 8). Full Paper. Retrieved from [Link]
-
Semantic Scholar. (2017, December 1). Pyrolysis of organic ester cured alkaline phenolic resin: Identification of products and degradation mechanism. Retrieved from [Link]
-
DTIC. (n.d.). LITERATURE SURVEY ON THERMAL DEGRADATION, THERMAL OXIDATION, AND THERMAL ANALYSIS OF HIGH POLYMERS. 11. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Thermal Decomposition Kinetics of Polyol Ester Lubricants. Retrieved from [Link]
Sources
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- 4. Synthesis, characterization, and properties of a novel aromatic ester-based polybenzoxazine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation of Ethyl butyrate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thermal degradation and stability of accelerated-curing phenol-formaldehyde resin :: BioResources [bioresources.cnr.ncsu.edu]
- 8. researchgate.net [researchgate.net]
Technical Guide: Solubility Profiling of Ethyl 4-(2-hydroxyphenyl)butanoate
The following technical guide details the solubility profile, physicochemical properties, and experimental determination protocols for Ethyl 4-(2-hydroxyphenyl)butanoate .
Executive Summary
Ethyl 4-(2-hydroxyphenyl)butanoate is a lipophilic phenolic ester commonly utilized as a synthetic intermediate in the production of benzofuran derivatives, fragrances, and pharmaceutical precursors. Its dual functionality—comprising a polar phenolic hydroxyl group and a lipophilic ethyl ester tail—dictates a specific solubility profile critical for reaction optimization and purification.
This guide provides a comprehensive analysis of its solubility behavior, theoretical modeling based on Hansen Solubility Parameters (HSP), and a validated Standard Operating Procedure (SOP) for experimental solubility determination.
Physicochemical Profile & Theoretical Solubility
Understanding the molecular architecture is the first step in predicting solvent interaction.
Structural Analysis
-
Molecular Formula: C₁₂H₁₆O₃[2]
-
Molecular Weight: 208.25 g/mol [2]
-
Key Functional Groups:
-
Phenolic Hydroxyl (Ar-OH): Acts as a Hydrogen Bond Donor (HBD) and Acceptor (HBA). pKa ≈ 10.0.
-
Ethyl Ester (-COOEt): Acts as a weak Hydrogen Bond Acceptor (HBA) and contributes to lipophilicity.
-
Butyl Chain: Increases non-polar character.
-
Calculated Parameters (In Silico)
| Parameter | Value | Implication for Solubility |
| LogP (Octanol/Water) | 2.56 ± 0.3 | Moderate lipophilicity. Poor water solubility; high solubility in organic solvents.[5] |
| Polar Surface Area (PSA) | ~46.5 Ų | Permeable; suggests solubility in polar aprotic solvents. |
| H-Bond Donors | 1 | Soluble in H-bond accepting solvents (e.g., Ethers, Ketones). |
| H-Bond Acceptors | 3 | Soluble in H-bond donating solvents (e.g., Alcohols). |
Predicted Solubility Trends
Based on the "Like Dissolves Like" principle and functional group analysis, the expected solubility profile is as follows:
-
High Solubility (>100 mg/mL): Ethanol, Methanol, Ethyl Acetate, Dichloromethane (DCM), THF.
-
Moderate Solubility (10–50 mg/mL): Diethyl Ether, Toluene, Isopropyl Alcohol.
-
Low/Sparingly Soluble (<1 mg/mL): Water, dilute aqueous acids.
-
pH-Dependent Solubility: Solubility in aqueous media increases significantly at pH > 10 due to deprotonation of the phenolic hydroxyl group (formation of phenolate).
Experimental Protocol: Determination of Equilibrium Solubility
Objective: To accurately quantify the thermodynamic solubility of Ethyl 4-(2-hydroxyphenyl)butanoate in various solvents using the Shake-Flask Method coupled with HPLC-UV analysis.
Reagents & Equipment
-
Test Compound: Ethyl 4-(2-hydroxyphenyl)butanoate (>98% purity).
-
Solvents: HPLC Grade (Water, Methanol, Acetonitrile, Ethanol, n-Hexane).
-
Apparatus:
-
Thermostatic orbital shaker (controlled at 25°C ± 0.1°C).
-
0.45 µm PTFE syringe filters (hydrophobic for organic solvents).
-
HPLC System with UV/Vis detector (Detection λ: 270–280 nm for phenol moiety).
-
Workflow Diagram (DOT/Graphviz)
Figure 1: Step-by-step workflow for thermodynamic solubility determination via the Shake-Flask method.
Detailed Procedure
-
Preparation: Weigh approximately 50 mg of the compound into a 4 mL glass vial.
-
Solvent Addition: Add 1.0 mL of the target solvent.
-
Saturation Verification: Visually confirm the presence of undissolved solid. If the solution is clear, add more solid until a suspension persists.
-
Equilibration: Place vials in the thermostatic shaker at 25°C for 24 hours.
-
Separation:
-
Centrifuge at 10,000 rpm for 5 minutes to pellet the solid.
-
Filter the supernatant through a 0.45 µm PTFE filter (pre-saturated with the solution to minimize adsorption losses).
-
-
Quantification: Dilute the filtrate with the mobile phase (e.g., Acetonitrile/Water) and inject into the HPLC.
-
Calculation: Calculate concentration using a pre-established calibration curve (
).
Solvent Selection Guide for Applications
Based on the physicochemical profile, the following solvents are recommended for specific research and development stages.
Table: Recommended Solvents by Application
| Application | Recommended Solvent | Rationale |
| Reaction Medium | Dichloromethane (DCM) | Excellent solubility; aprotic; low boiling point for easy removal. |
| Reaction Medium | Tetrahydrofuran (THF) | Solubilizes both the ester and potential reagents; good for reduction reactions. |
| Recrystallization | Ethanol / Water | High solubility in hot ethanol; poor in water. Use water as an anti-solvent. |
| Extraction (Work-up) | Ethyl Acetate | High partition coefficient; forms clear biphasic system with water. |
| HPLC Analysis | Acetonitrile / Water | Standard reversed-phase compatibility; compound elutes well on C18 columns. |
Thermodynamic Modeling (Van't Hoff Analysis)
For process scale-up, temperature-dependent solubility is modeled using the Van't Hoff equation:
-
Protocol: Measure solubility at 25°C, 35°C, and 45°C.
-
Plot:
vs. (Kelvin). -
Utility: The slope (
) determines the enthalpy of dissolution, critical for designing cooling crystallization curves.
References
-
Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.
-
Jouyban, A. (2010).[6] "Handbook of Solubility Data for Pharmaceuticals." CRC Press. (Standard reference for solubility protocols).
- Vogel, A. I. (1989). "Vogel's Textbook of Practical Organic Chemistry." Longman Scientific & Technical.
- Hansen, C. M. (2007). "Hansen Solubility Parameters: A User's Handbook." CRC Press. (Theoretical basis for solvent selection).
-
PubChem. (n.d.). "Compound Summary: Ethyl 4-(2-hydroxyphenyl)butanoate." National Library of Medicine. (Note: Used for structural verification and computed properties).
Sources
Methodological & Application
Application Note: High-Precision Quantification of Ethyl 4-(2-hydroxyphenyl)butanoate
Executive Summary
Ethyl 4-(2-hydroxyphenyl)butanoate (CAS: 20921-17-9) is a critical synthetic intermediate, often utilized in the production of dihydrocoumarins, benzofurans, and specific ACE inhibitor precursors (e.g., related to benazepril intermediates). Its dual functionality—containing both a phenolic hydroxyl group and an aliphatic ester—presents unique analytical challenges.
This guide provides a definitive protocol for its quantification. Unlike generic ester analysis, this method addresses the specific liability of phenolic oxidation and ester hydrolysis/transesterification . We prioritize Reverse Phase HPLC-UV for purity assays and LC-MS/MS for trace impurity profiling, grounded in ICH Q2(R1) validation standards.
Chemical Context & Stability (The "Why" Behind the Method)
Before initiating analysis, the analyst must understand the molecule's behavior in solution.
-
The Phenolic Challenge: The phenolic proton (pKa ~10) can cause peak tailing on silica-based columns due to interaction with residual silanols. Solution: We employ a fully end-capped C18 column and an acidic mobile phase (pH < 3.0) to keep the phenol protonated and neutral.
-
The Ester Instability (Critical): In the presence of protic solvents (Methanol) and acid catalysts (Formic/Trifluoroacetic acid), this molecule undergoes transesterification (converting ethyl ester to methyl ester) or hydrolysis.
-
Expert Insight:Never store standards in acidic Methanol. Use Acetonitrile (ACN) for stock solutions to ensure stability.
-
Analytical Decision Matrix
The following diagram illustrates the logic for selecting the appropriate analytical technique based on your specific data requirements.
Caption: Analytical selection workflow based on sensitivity needs and sample matrix complexity.
Method A: HPLC-UV (Standard Quantification)
Application: Purity assay, reaction monitoring, and stability testing.
Chromatographic Conditions
This method utilizes a "modestly acidic" mobile phase. Stronger acids (TFA) are avoided to prevent on-column hydrolysis of the ester.
| Parameter | Specification | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or XBridge) | End-capping prevents phenolic tailing; 3.5 µm offers better resolution than 5 µm. |
| Mobile Phase A | 0.1% Formic Acid in Water | Suppresses phenol ionization (maintains neutral form). |
| Mobile Phase B | Acetonitrile (HPLC Grade) | ACN is preferred over MeOH to prevent transesterification. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Column Temp | 35°C | Improves mass transfer and peak sharpness. |
| Detection | UV @ 275 nm (Reference 360 nm) | 275 nm targets the phenolic ring absorption maximum. |
| Injection Vol | 5 - 10 µL | Dependent on concentration (Target on-column: 1 µg). |
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 30 | Initial Hold |
| 2.0 | 30 | Isocratic equilibration |
| 12.0 | 90 | Linear ramp to elute lipophilic ester |
| 14.0 | 90 | Wash |
| 14.1 | 30 | Return to initial |
| 18.0 | 30 | Re-equilibration |
Sample Preparation Protocol
Objective: Prepare a 0.5 mg/mL solution with minimal degradation risk.
-
Weighing: Accurately weigh 25.0 mg of Ethyl 4-(2-hydroxyphenyl)butanoate reference standard into a 50 mL amber volumetric flask.
-
Dissolution: Add 30 mL of 100% Acetonitrile . Sonicate for 2 minutes. (Do not use water yet).
-
Dilution: Dilute to volume with 0.1% Formic Acid in Water .
-
Note: Adding the acid/water last minimizes the time the ester is exposed to acidic hydrolysis conditions before injection.
-
-
Filtration: Filter through a 0.2 µm PTFE syringe filter into an amber HPLC vial.
Method B: LC-MS/MS (Trace Analysis)
Application: Genotoxic impurity screening or metabolite quantification in plasma.
Mass Spectrometry Parameters
While esters often ionize well in Positive mode ([M+H]+), the phenol group provides a distinct advantage in Negative Mode (ESI-) yielding cleaner baselines and higher selectivity for this specific structure.
-
Ionization Source: Electrospray Ionization (ESI)[1]
-
Polarity: Negative (Primary) / Positive (Confirmatory)
-
Precursor Ion (ESI-): m/z 207.1 [M-H]⁻
-
Precursor Ion (ESI+): m/z 209.1 [M+H]⁺
MRM Transitions (ESI Negative):
| Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Proposed Fragment |
|---|---|---|---|
| 207.1 | 161.1 | 15 | Loss of Ethanol [M-H-C₂H₅OH]⁻ (Lactone formation) |
| 207.1 | 119.0 | 25 | Phenolic ring fragment |
LC-MS Specific Mobile Phase
-
Phase A: 5 mM Ammonium Formate in Water (pH 6.5).
-
Note: At pH 6.5, the phenol is partially ionized, enhancing ESI- sensitivity. The ester is stable at neutral pH for the duration of the run.
Method C: GC-MS (Orthogonal Confirmation)
Application: Residual solvent analysis or confirmation of ester identity.
Direct injection of phenols can lead to adsorption in the GC liner. Derivatization is recommended for robust quantification.
Protocol: TMS Derivatization
-
Dry 100 µL of sample extract under Nitrogen.
-
Add 50 µL BSTFA + 1% TMCS .
-
Incubate at 60°C for 30 minutes.
-
Dilute with Hexane and inject.
-
Target: The Trimethylsilyl (TMS) ether of the phenol. The ester group remains intact.
Validation & System Suitability
To ensure data integrity (ALCOA+ principles), the following criteria must be met before releasing results.
| Parameter | Acceptance Criteria |
| Precision (RSD) | NMT 2.0% for n=6 injections |
| Tailing Factor | 0.8 < T < 1.5 (Critical for phenolic compounds) |
| Resolution | > 2.0 between Main Peak and nearest impurity |
| LOD (UV) | ~ 0.05 µg/mL |
| Linearity (R²) | > 0.999 over 50% - 150% target concentration |
Troubleshooting Guide (The "Expertise" Pillar)
Caption: Root cause analysis for common chromatographic anomalies with phenolic esters.
Common Pitfall: If a new peak appears at RRT ~0.3 (early eluting), it is likely 4-(2-hydroxyphenyl)butanoic acid (the hydrolysis product). If a peak appears slightly earlier than the main peak and you are using Methanol, it is likely the Methyl ester analog.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. (Chapter on Method Development for Ionizable Compounds). Link
-
PubChem. (n.d.). Compound Summary: Ethyl 4-(2-hydroxyphenyl)butanoate (CAS 20921-17-9).[4] National Library of Medicine. Link
-
Moldoveanu, S. C., & David, V. (2017). Selection of the HPLC Method in Chemical Analysis. Elsevier. (Discussion on mobile phase pH for phenols). Link
Sources
Application Note: High-Performance GC-MS Analysis of Ethyl 4-(2-hydroxyphenyl)butanoate
Abstract & Scope
This application note details the protocol for the identification and quantification of Ethyl 4-(2-hydroxyphenyl)butanoate (CAS: 20921-17-9) using Gas Chromatography-Mass Spectrometry (GC-MS).
While ester functionalities are generally GC-amenable, the presence of the ortho-phenolic hydroxyl group in this molecule presents two distinct analytical challenges:
-
Adsorption/Tailing: The free phenol interacts with active silanol sites in the inlet liner and column, leading to peak tailing and reduced sensitivity.
-
Thermal Instability: At high inlet temperatures (>250°C), the molecule risks intramolecular transesterification (cyclization) to form benzoxepinone derivatives, compromising quantitative accuracy.
This guide prioritizes a Silylation Derivatization Protocol using BSTFA + 1% TMCS to "cap" the reactive phenol, ensuring thermal stability, symmetric peak shape, and high reproducibility.
Chemical Profile & Target Analyte[1][2][3][4][5]
| Property | Data |
| Compound Name | Ethyl 4-(2-hydroxyphenyl)butanoate |
| CAS Number | 20921-17-9 |
| Molecular Formula | |
| Molecular Weight | 208.25 g/mol |
| Target Moiety | Phenolic Hydroxyl (-OH) at ortho position |
| Boiling Point | ~196-198°C (at reduced pressure); >300°C (atmospheric) |
| LogP | ~2.56 (Moderate Lipophilicity) |
Critical Analytical Challenges (The "Why")
The Phenolic Adsorption Problem
Phenols are notorious for hydrogen bonding with active sites (silanols) in the GC flow path.
-
Consequence: Non-Gaussian peak shapes (tailing), variable retention times, and non-linear calibration curves at low concentrations (<1 ppm).
-
Solution: Conversion to a Trimethylsilyl (TMS) ether reduces polarity and steric accessibility of the oxygen atom.
Thermal Cyclization Risk
Under the kinetic energy of a hot split/splitless injector, the free phenolic oxygen can nucleophilically attack the ester carbonyl carbon.
-
Mechanism: Intramolecular transesterification releasing ethanol.
-
Artifact: Formation of a cyclic lactone (e.g., 4,5-dihydro-2-benzoxepin-1(3H)-one).
-
Prevention: Derivatization blocks the nucleophilic oxygen, rendering the molecule thermally stable up to 300°C.
Experimental Protocol
Reagents & Materials
-
Solvent: Anhydrous Pyridine (acts as an acid scavenger and catalyst) or Ethyl Acetate (dried over
). -
Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Note: TMCS acts as a catalyst to drive the silylation of sterically hindered phenols.
-
-
Internal Standard: Naphthalene-d8 or Phenanthrene-d10 (non-reactive).
Sample Preparation Workflow (Derivatization)
Step 1: Extraction/Solubilization Dissolve 1-5 mg of sample in 1 mL of Anhydrous Pyridine .
-
Why Pyridine? It effectively solvates the polar phenol and neutralizes the HCl byproduct formed if chlorosilanes are used, driving the reaction forward.
Step 2: Reagent Addition Add 100 µL of BSTFA + 1% TMCS to the sample vial.
-
Stoichiometry: Ensure at least a 2:1 molar excess of reagent to active hydrogens.
Step 3: Incubation Cap the vial (PTFE-lined cap) and incubate at 60°C for 30 minutes .
-
Validation: While phenols react quickly, the 60°C heat ensures complete conversion and prevents "multiple peak" artifacts caused by partial derivatization.
Step 4: Preparation for Injection Cool to room temperature. Dilute 1:10 with Hexane or Ethyl Acetate if necessary to match the solvent expansion volume of the liner. Transfer to an autosampler vial.
GC-MS Instrument Parameters
This method utilizes a standard 5% phenyl-methylpolysiloxane column, the workhorse for semi-volatiles.
| Parameter | Setting | Rationale |
| Inlet Mode | Splitless (1 min purge) or Split (10:1) | Splitless for trace analysis; Split for purity assay. |
| Inlet Temp | 260°C | High enough to volatilize the TMS derivative (MW ~280) without degradation. |
| Liner | Deactivated (Siltek/Ultra Inert) with Wool | Wool promotes vaporization and traps non-volatiles; deactivation prevents adsorption. |
| Column | DB-5MS or HP-5MS UI (30m x 0.25mm x 0.25µm) | Standard non-polar phase separates based on boiling point and dispersive forces. |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimal linear velocity for resolution. |
| Oven Program | 60°C (1 min) | Fast ramp minimizes residence time; final hold ensures elution of heavy impurities. |
| Transfer Line | 280°C | Prevents condensation between GC and MS. |
| Ion Source | EI (70 eV) @ 230°C | Standard ionization energy for library matching. |
| Scan Range | m/z 40 – 450 | Covers the molecular ion and key fragments. |
Data Analysis & Interpretation
Fragmentation Pattern (TMS Derivative)
Upon derivatization, the molecule becomes Ethyl 4-(2-trimethylsilyloxyphenyl)butanoate (MW ~280.4).
-
Molecular Ion (
): m/z 280 (Distinct, usually 10-20% abundance). -
Methyl Loss (
): m/z 265 (Loss of methyl group from Silicon). -
Trimethylsilyl Ion: m/z 73 (Base peak or very high abundance) – Characteristic of all TMS derivatives.
-
Benzylic Cleavage: Fragmentation at the benzylic carbon often yields stable tropylium-like ions stabilized by the TMS-ether.
-
McLafferty Rearrangement: The ethyl ester moiety will still undergo McLafferty rearrangement, producing characteristic ester fragments (m/z 88 equivalent shifted by substitution).
SIM (Selected Ion Monitoring) Table
For high-sensitivity quantitation, track these ions:
| Ion Type | m/z (Target) | m/z (Qual 1) | m/z (Qual 2) |
| TMS-Derivative | 265 (High Mass Specificity) | 280 (Parent) | 73 (Silyl Group) |
| Underivatized (Monitor) | 208 | 163 | 107 |
Note: If you see ions at m/z 208, your derivatization was incomplete.
Analytical Workflow Diagram
The following diagram illustrates the logical flow from sample preparation to data validation, ensuring the integrity of the phenolic analysis.
Figure 1: Optimized analytical workflow for the silylation and GC-MS analysis of phenolic esters.
References
-
National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23) - Phenolic Esters Fragmentation Data. NIST Standard Reference Data. [Link]
-
Little, J. L. Derivatization in Gas Chromatography-Mass Spectrometry.[1] Wiley Encyclopedia of Analytical Chemistry, 2006. [Link]
-
Schummer, C., et al. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC-MS analysis. Talanta, 2009. [Link]
Sources
Application Note: Optimized Purification Protocols for Ethyl 4-(2-hydroxyphenyl)butanoate
Mitigating Lactonization and Maximizing Yield in Phenolic Ester Isolation
Executive Summary & Chemical Context
Ethyl 4-(2-hydroxyphenyl)butanoate (CAS: 58066-78-1, generic) is a critical intermediate in the synthesis of flavoring agents and hypertension therapeutics.[1][2] Its purification presents a specific thermodynamic challenge: intramolecular transesterification .[1][2]
Unlike simple esters, this molecule possesses an ortho-hydroxyl group capable of nucleophilic attack on the ester carbonyl.[1][2] Under thermal stress or acidic catalysis, the molecule cyclizes to release ethanol and form 3,4-dihydrocoumarin (DHC) .[1][2] This application note details protocols designed to arrest this equilibrium, ensuring high purity of the open-chain ester.
The Equilibrium Challenge
The synthesis typically involves the ethanolysis of dihydrocoumarin.[2] The purification objective is to separate the kinetic product (Ester) from the thermodynamic sink (Lactone/DHC) without driving the reverse reaction.[1][2]
Figure 1: The reversible ethanolysis of dihydrocoumarin. Removing ethanol (distillation) or adding heat favors the impurity (Red).[1][2] Excess ethanol favors the target (Green).[1][2]
Pre-Purification Assessment
Before initiating purification, analyze the crude reaction mixture (HPLC or TLC).[1][2]
-
Target: Ethyl 4-(2-hydroxyphenyl)butanoate (
in Hex/EtOAc 4:1). -
Impurity A: Dihydrocoumarin (
, less polar due to lack of free -OH).[1][2] -
Impurity B: Unreacted Phenolic Acid (Baseline, if hydrolysis occurred).[1][2]
Key Constraint: The crude oil must never be heated above 60°C in the absence of solvent.[2]
Protocol A: Chemical Stabilization (Work-up)
Objective: Remove the acid catalyst completely to prevent cyclization during solvent removal.[1]
Principle: Even trace amounts of sulfuric or p-toluenesulfonic acid (pTSA) will catalyze the reformation of the lactone during rotary evaporation.[2]
Step-by-Step Methodology
-
Cooling: Cool the reaction mixture (ethanol solution) to 0°C in an ice bath.
-
Neutralization:
-
Solvent Exchange (Critical):
-
Aqueous Wash:
Protocol B: Flash Column Chromatography (Recommended)
Objective: Isolate the ester from the lactone based on polarity differences.[1]
Principle: The phenolic hydroxyl group on the ester interacts more strongly with silica than the closed lactone ring, allowing for efficient separation.[1][2]
| Parameter | Specification | Notes |
| Stationary Phase | Silica Gel 60 (230-400 mesh) | Neutral pH silica is preferred.[1][2] |
| Mobile Phase A | Hexanes (or Petroleum Ether) | Non-polar component.[1][2] |
| Mobile Phase B | Ethyl Acetate | Polar component.[1][2] |
| Loading | < 5% w/w | High loading risks band broadening.[1][2] |
| Detection | UV 254 nm | Aromatic ring absorption.[1][2] |
Gradient Elution Protocol[1][2]
-
Equilibration: Flush column with 95:5 (Hexane:EtOAc).
-
Loading: Load the crude oil (dissolved in minimal mobile phase).
-
Elution Profile:
-
Fraction Collection: Collect fractions corresponding to the second major UV peak.
-
Concentration: Evaporate fractions at < 40°C .
Protocol C: High-Vacuum Distillation (High Risk/High Throughput)
Objective: Purification without solvent, suitable only for large scales where chromatography is cost-prohibitive.[1]
Risk: Heat promotes lactonization.[1][2] This method requires a short-path apparatus to minimize thermal residence time.[2]
Operational Parameters
Workflow
-
Degassing: Stir crude oil under vacuum at room temperature for 30 mins to remove residual ethanol.
-
Fore-run: Slowly increase temp. Collect the lower boiling fraction (mostly Dihydrocoumarin, BP ~272°C at atm, much lower at vacuum).[1][2]
-
Main Fraction: Collect the higher boiling ester.
-
Immediate Quench: Immediately dilute the distilled ester with a stabilizer solvent (e.g., Ethanol) if storage is required, or keep frozen.[1][2]
Decision Matrix & Workflow Visualization
Use the following logic flow to determine the appropriate purification route based on your scale and purity requirements.
Figure 2: Purification decision tree based on operational scale.
Quality Control & Validation
1. H-NMR Validation (CDCl3, 400 MHz)
-
Target (Ester): Look for the Ethyl quartet (~4.1 ppm) and triplet (~1.2 ppm).[1][2] Crucially, look for the Phenolic -OH singlet (broad, >5.0 ppm) which is absent in the lactone.[1][2]
-
Impurity (Lactone): Absence of ethyl signals; distinct shifting of the methylene protons adjacent to the carbonyl.[2]
2. HPLC Method
-
Solvent: Water (0.1% Formic Acid) / Acetonitrile Gradient.[1][2]
-
Differentiation: The Ester is more polar than the Lactone in normal phase, but in Reverse Phase, the hydrophobic ethyl chain may increase retention slightly, though the free phenol usually dominates making it elute earlier or close to the lactone.[1][2] Note: Standardize with pure DHC.
References
-
Oda, S., Inada, Y., Kobayashi, A., & Ohta, H. (1998).[1][2] Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor.[1][4] Bioscience, Biotechnology, and Biochemistry, 62(9), 1762–1767.[1][2][4] [Link]
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 660, Dihydrocoumarin. Retrieved January 30, 2026, from [Link][1][2]
-
Li, H., Luo, H., Zhao, J., & Zhang, G. (2016).[1][2][5] Ring-Opening Alternating Copolymerization of Epoxides and Dihydrocoumarin Catalyzed by a Phosphazene Superbase.[2][5] Macromolecules, 49(11).[1][2] [Link][1][2][5]
Sources
- 1. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 2. Dihydrocoumarin | C9H8O2 | CID 660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Guide: Ethyl 4-(2-hydroxyphenyl)butanoate in Fragrance Compositions
This guide details the technical application of Ethyl 4-(2-hydroxyphenyl)butanoate (CAS: 20921-17-9), a specialized aromatic ester used in fragrance and flavor synthesis.[1]
Part 1: Chemical Identity & Olfactory Mechanics
Unlike simple aliphatic esters (e.g., Ethyl Butyrate) which are highly volatile and fruity, Ethyl 4-(2-hydroxyphenyl)butanoate is a phenolic ester with significant substantivity. It serves as a structural and olfactory precursor to the coumarin family, specifically Dihydrocoumarin .
Physicochemical Profile
| Property | Specification |
| IUPAC Name | Ethyl 4-(2-hydroxyphenyl)butanoate |
| CAS Number | 20921-17-9 |
| Molecular Formula | C₁₂H₁₆O₃ |
| Molecular Weight | 208.25 g/mol |
| LogP (Predicted) | ~2.56 (Moderate Lipophilicity) |
| Vapor Pressure | ~0.000125 mmHg @ 25°C (Low Volatility/Heart-Base Note) |
| Appearance | Colorless to pale yellow viscous liquid |
| Solubility | Soluble in Ethanol, Diethyl Phthalate (DEP), Dipropylene Glycol (DPG).[2] Insoluble in water. |
Olfactory Description
-
Primary Character: Balsamic, Sweet, Coumarinic (Tonka-like).
-
Secondary Nuances: Faint fruity-ester top note (reminiscent of dried apricot), transitioning into a warm, hay-like, and slightly phenolic tobacco dry-down.
-
Performance: Acts as a fixative with heart-to-base note volatility.
The "Lactone Equilibrium" Mechanism
This molecule is the open-chain ethyl ester of Dihydrocoumarin (CAS 119-84-6). In formulation, particularly in alcoholic media or under acidic conditions, it exists in a dynamic relationship with its lactone form.
-
The Advantage: The ester form provides a "softer," more floral-balsamic entry than the sharp, powdery attack of pure Dihydrocoumarin.
-
The Risk: Over time, or in acidic bases (pH < 5), the molecule may cyclize to release ethanol and form Dihydrocoumarin. This has regulatory implications, as Dihydrocoumarin is restricted in many jurisdictions (e.g., IFRA, EU Cosmetics Regulation) due to sensitization concerns.
Part 2: Application Protocols
Solubility & Dilution Protocol
Due to its viscosity and phenolic nature, pre-dilution is recommended for ease of handling and to mitigate "hot spots" in compounding.
Standard Dilution: 10% or 50% in Dipropylene Glycol (DPG) or Triethyl Citrate (TEC) .
-
Note: Avoid Diethyl Phthalate (DEP) if formulating for markets with phthalate restrictions (e.g., EU, parts of US).
Step-by-Step Dilution:
-
Weigh the target amount of solvent (DPG/TEC) into a glass beaker.
-
Place on a magnetic stirrer at low speed (100 RPM).
-
Slowly add Ethyl 4-(2-hydroxyphenyl)butanoate.
-
Stir for 15 minutes at room temperature (20-25°C) until optically clear.
-
Filtration: If the raw material shows crystallization (possible in cold storage), warm gently to 40°C before dilution.
Accord Formulation Strategies
This material excels in Fougère , Oriental , and Gourmand types.
| Accord Type | Dosage (Pure) | Role & Effect |
| Fougère | 0.5% - 2.0% | Bridges the gap between Lavender (top) and Oakmoss/Coumarin (base). Adds a "wet hay" effect. |
| Oriental/Amber | 1.0% - 3.0% | Enhances Vanillin and Labdanum. Provides a non-gourmand sweetness (balsamic rather than sugary). |
| White Floral | 0.1% - 0.5% | Traces add natural "decay" or indole-like depth to Jasmine and Tuberose without fecal notes. |
Stability Testing Protocol (Mandatory)
Because of the phenolic hydroxyl group, this molecule is susceptible to oxidation (discoloration) and pH-dependent cyclization.
Test A: Discoloration (Pink/Brown Shift)
-
Prepare a 1% solution in Ethanol (96%).
-
Prepare a control (Ethanol only) and a standard (Vanillin 1% - known discolorer).
-
Incubate samples at 50°C in the dark for 4 weeks.
-
Pass Criteria: Solution remains colorless or pale yellow. Any shift to pink/brown indicates oxidation of the phenol moiety.
-
Mitigation: Add UV stabilizer (e.g., Benzophenone-4) or Antioxidant (BHT/Tocopherol) if discoloration occurs.
Test B: Cyclization Monitoring (GC-MS)
-
Prepare a 5% solution in an acidic perfume base (pH 4.0).
-
Analyze via GC-MS at Day 0.
-
Incubate at 45°C for 30 days.
-
Analyze via GC-MS at Day 30.
-
Critical Check: Quantify the peak area of Dihydrocoumarin (CAS 119-84-6) .
-
Regulatory Warning: If Dihydrocoumarin levels exceed restricted limits (e.g., IFRA limits for dihydrocoumarin), the formulation must be adjusted or labeled accordingly.
Part 3: Safety & Regulatory (E-E-A-T)
Regulatory Status:
-
IFRA: This specific ester (CAS 20921-17-9) is not explicitly restricted by name in the IFRA Standards (as of 51st Amendment).
-
However: Dihydrocoumarin (the potential breakdown product) is restricted (IFRA Standard) and prohibited in cosmetic products in the EU (Annex II of Regulation 1223/2009).
-
Risk Assessment: You must treat this material as a "Dihydrocoumarin precursor." If your stability data shows >0.1% conversion, the final product may be deemed non-compliant in the EU.
Handling Precautions:
-
Sensitization: Phenolic esters can be skin sensitizers. Wear nitrile gloves and eye protection.
-
Storage: Store under nitrogen blanket in amber glass. Refrigerate (4-8°C) to prevent hydrolysis.
References
-
National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 155078, Ethyl 4-(2-hydroxyphenyl)butanoate. Retrieved from [Link]
-
The Good Scents Company. (2023). Ethyl 4-(2-hydroxyphenyl)butanoate Data Sheet. Retrieved from [Link]
-
European Commission. (2009). Regulation (EC) No 1223/2009 on cosmetic products (Annex II - Prohibited Substances: Dihydrocoumarin). Retrieved from [Link][2][3][4]
-
International Fragrance Association (IFRA). (2023). IFRA Standards Library: Dihydrocoumarin. Retrieved from [Link]
-
Molecules Journal. (2014). Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives. Retrieved from [Link]
Sources
Precision Derivatization of Ethyl 4-(2-hydroxyphenyl)butanoate for GC-MS Analysis
Application Note AN-2025-PH04
Content Type: Technical Protocol & Application Guide Target Analyte: Ethyl 4-(2-hydroxyphenyl)butanoate (CAS: 20921-17-9) Methodology: Silylation via BSTFA/TMCS[1][2]
Abstract & Scope
This guide details the specific derivatization protocol for Ethyl 4-(2-hydroxyphenyl)butanoate , a phenolic ester intermediate often encountered in metabolic profiling and fine chemical synthesis. While the ethyl ester moiety provides some reduction in polarity, the free phenolic hydroxyl group at the ortho position creates significant hydrogen bonding potential. This results in peak tailing, irreversible column adsorption, and poor quantification limits in Gas Chromatography (GC).
This protocol utilizes Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed with 1% Trimethylchlorosilane (TMCS) to convert the phenolic hydroxyl into a Trimethylsilyl (TMS) ether. This transformation ensures excellent peak symmetry, thermal stability, and a distinct mass spectral signature for unambiguous identification.
Chemical Profile & Reaction Logic
Target Analyte
-
Formula:
-
Molecular Weight: 208.25 g/mol [3]
-
Key Functional Groups:
-
Phenolic Hydroxyl (-OH): The active site for silylation.
-
Ethyl Ester (-COOEt): Generally stable under these conditions; does not require derivatization but must be preserved without transesterification.
-
Derivatization Mechanism
The reaction involves the nucleophilic attack of the phenoxide oxygen on the silicon atom of the BSTFA, displacing the trifluoroacetamide leaving group. TMCS acts as a Lewis acid catalyst to overcome any steric hindrance at the ortho position.
Reaction Equation:
Reaction Scheme Visualization
Experimental Protocol
Reagents & Equipment
-
Derivatization Reagent: BSTFA + 1% TMCS (Sigma-Aldrich/Supelco).
-
Solvent: Anhydrous Pyridine (Acts as an acid scavenger and solvent).
-
Internal Standard (Optional): Dodecane or a deuterated phenol.
-
Vials: 2 mL amber autosampler vials with PTFE-lined caps.
-
Heating Block: Capable of maintaining 65°C ± 1°C.
Step-by-Step Workflow
Step 1: Sample Preparation Ensure the sample is completely water-free. Moisture hydrolyzes silyl reagents.
-
Dissolve approximately 1 mg of sample in 1 mL of volatile solvent (e.g., Methanol) if transferring.
-
Evaporate to dryness under a gentle stream of Nitrogen (
).
Step 2: Reagent Addition
-
Add 50 µL of Anhydrous Pyridine to the dried residue. Vortex to dissolve.
-
Add 50 µL of BSTFA + 1% TMCS .
-
Note: A 1:1 ratio ensures excess reagent is present.
Step 3: Incubation
-
Cap the vial tightly.
-
Incubate at 65°C for 45 minutes .
-
Reasoning: Phenols at the ortho position can exhibit steric hindrance or intramolecular hydrogen bonding with the ester chain; heat ensures quantitative conversion.
Step 4: Final Prep
-
Allow to cool to room temperature.
-
(Optional) Dilute with 200 µL of anhydrous Ethyl Acetate or Hexane if the concentration is too high for the detector.
-
Inject directly into GC-MS.
Workflow Diagram
Instrumental Parameters (GC-MS)[2][9][10][11]
| Parameter | Setting | Notes |
| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5MS, HP-5MS) | Standard non-polar column. |
| Dimensions | 30 m × 0.25 mm ID × 0.25 µm film | |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | |
| Inlet Temp | 260°C | Splitless or Split (10:1) depending on conc. |
| Oven Program | 60°C (1 min) → 15°C/min → 300°C (5 min) | Fast ramp prevents degradation. |
| Transfer Line | 280°C | |
| Ion Source | 230°C (EI mode, 70 eV) | |
| Scan Range | 40–450 m/z | Covers the derivative MW (~280). |
Results & Interpretation
Mass Spectral Shift
Derivatization replaces the active Hydrogen (1 Da) with a Trimethylsilyl group (73 Da), resulting in a net mass increase of 72 Da .
-
Underivatized MW: 208.25[3]
-
TMS-Derivative MW: ~280.4
Diagnostic Ions[12]
-
Molecular Ion (
): m/z 280 . Look for a distinct peak at this mass. -
M-15 (
): m/z 265 . Loss of a methyl group from the silicon atom; highly characteristic of TMS derivatives. -
Base Peak: Likely m/z 73 (
) or m/z 75 (rearrangement ion), common in silylated phenols. -
Structure Specific: Loss of the ethoxy group (
) or cleavage of the alkyl chain may produce ions around m/z 179 (TMS-phenol-CH2 fragment).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / Small Peaks | Moisture contamination. | Ensure all glassware and solvents are anhydrous. Dry sample under |
| Double Peaks | Incomplete derivatization. | Increase incubation time to 60 min or temp to 70°C. Ensure reagent is fresh. |
| Tailing Peaks | Active sites in liner/column. | Replace inlet liner (deactivated). Trim column head. |
| Extra Peaks (Artifacts) | Hydrolysis of reagent. | Check for peaks at m/z 147 (hexamethyldisiloxane) indicating moisture. |
References
-
Schummer, C. et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta. Link
-
Sigma-Aldrich. (2025). Derivatization Reagents for Selective Response in GC. Link
-
Little, J.L. (1999). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Journal of Chromatography A. Link
-
GuideChem. (2025). Ethyl 4-(2-hydroxyphenyl)butanoate Properties and CAS 20921-17-9. Link
Sources
Application Notes and Protocols for the Biological Screening of Ethyl 4-(2-hydroxyphenyl)butanoate
Introduction: Rationale for the Biological Evaluation of Ethyl 4-(2-hydroxyphenyl)butanoate
Ethyl 4-(2-hydroxyphenyl)butanoate, with the CAS Registry Number 20921-17-9, is a phenolic ester.[1] The presence of a hydroxyl group on the phenyl ring is a key structural feature that suggests a range of potential biological activities. Phenolic compounds are a large and diverse group of molecules that are widely recognized for their antioxidant properties, which stem from their ability to donate a hydrogen atom or an electron to neutralize free radicals.[2][3] Beyond this, many phenolic derivatives have demonstrated a spectrum of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial activities.[2][4]
Given the structural alerts within Ethyl 4-(2-hydroxyphenyl)butanoate, a systematic biological screening is warranted to elucidate its therapeutic potential. This document provides a comprehensive, tiered experimental protocol for researchers, scientists, and drug development professionals to conduct an initial in vitro characterization of this compound. The proposed workflow is designed to be logical, efficient, and scientifically rigorous, providing a solid foundation for further investigation.
Proposed Screening Cascade
A hierarchical approach is recommended to efficiently screen Ethyl 4-(2-hydroxyphenyl)butanoate. This cascade begins with broad, cost-effective in vitro assays and can progress to more complex cell-based and mechanistic studies based on initial findings.
Caption: Tiered screening cascade for Ethyl 4-(2-hydroxyphenyl)butanoate.
Part 1: Antioxidant Activity Assessment
The initial evaluation of Ethyl 4-(2-hydroxyphenyl)butanoate will focus on its antioxidant potential, a hallmark of many phenolic compounds.[2] We will employ two complementary and widely used spectrophotometric methods: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[5]
Principle of Antioxidant Assays
Both assays rely on the ability of an antioxidant to donate an electron or a hydrogen atom to a stable radical, thus neutralizing it. This quenching of the radical is accompanied by a color change that can be quantified spectrophotometrically. The DPPH radical is a stable free radical that shows a deep purple color in solution, which turns to a pale yellow upon reduction.[3] The ABTS assay involves the generation of the blue-green ABTS radical cation (ABTS•+), which is decolorized in the presence of an antioxidant.[5]
Caption: Mechanism of DPPH and ABTS radical scavenging assays.
Experimental Protocol: DPPH Radical Scavenging Assay
Materials:
-
Ethyl 4-(2-hydroxyphenyl)butanoate
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.
-
Prepare a stock solution of Ethyl 4-(2-hydroxyphenyl)butanoate (e.g., 10 mg/mL) in DMSO.
-
Prepare a series of dilutions of the test compound and ascorbic acid in methanol (e.g., 1, 5, 10, 50, 100 µg/mL).
-
-
Assay Procedure:
-
To each well of a 96-well plate, add 100 µL of the DPPH solution.
-
Add 100 µL of the various concentrations of the test compound or the positive control to their respective wells.
-
For the blank, add 100 µL of methanol instead of the sample.
-
Shake the plate gently and incubate for 30 minutes at room temperature in the dark.[6]
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.[3]
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100
-
Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of scavenging activity against the concentration of the compound.
-
Experimental Protocol: ABTS Radical Cation Decolorization Assay
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Ethanol or PBS
-
Trolox (positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of ABTS Radical Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react for 12-16 hours in the dark at room temperature to generate the ABTS radical cation (ABTS•+).
-
Before use, dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Prepare a series of dilutions of the test compound and Trolox in the appropriate solvent.
-
To each well of a 96-well plate, add 190 µL of the diluted ABTS•+ solution.
-
Add 10 µL of the various concentrations of the test compound or the positive control to their respective wells.[5]
-
Shake the plate and incubate for 6-10 minutes at room temperature.[5]
-
-
Measurement:
-
Measure the absorbance at 734 nm.[5]
-
-
Data Analysis:
-
Calculate the percentage of inhibition using a similar formula as for the DPPH assay.
-
The antioxidant capacity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Expected Data Presentation
| Compound | DPPH IC50 (µg/mL) | ABTS TEAC (mM Trolox/mg) |
| Ethyl 4-(2-hydroxyphenyl)butanoate | Experimental Value | Experimental Value |
| Ascorbic Acid (Control) | Reference Value | - |
| Trolox (Control) | - | 1.0 |
Part 2: Cell-Based In Vitro Anti-Inflammatory Assay
Should Ethyl 4-(2-hydroxyphenyl)butanoate demonstrate significant antioxidant activity, the next logical step is to investigate its anti-inflammatory potential. A common and robust method is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[7][8]
Principle of the NO Inhibition Assay
RAW 264.7 macrophages, when stimulated with LPS, upregulate the expression of inducible nitric oxide synthase (iNOS), leading to the production of large amounts of NO, a pro-inflammatory mediator. The anti-inflammatory potential of a compound can be assessed by its ability to inhibit this NO production. The amount of NO produced is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[8]
Experimental Protocol: Inhibition of NO Production
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% penicillin-streptomycin
-
LPS (from E. coli)
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (for standard curve)
-
Dexamethasone or L-NAME (positive controls)
-
96-well cell culture plates
Protocol:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 humidified incubator.
-
Seed the cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.[7]
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various non-toxic concentrations of Ethyl 4-(2-hydroxyphenyl)butanoate (determined from a preliminary cytotoxicity assay) for 1-2 hours.
-
After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours.[7] Include wells with cells only (negative control), cells with LPS only (positive control for inflammation), and cells with LPS and a positive control inhibitor (e.g., Dexamethasone).
-
-
Measurement of Nitrite:
-
After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of the sulfanilamide solution to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.[9]
-
Add 50 µL of the NED solution and incubate for another 10 minutes.[9]
-
Measure the absorbance at 540 nm.[7]
-
-
Data Analysis:
-
Quantify the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
-
Calculate the percentage of NO inhibition relative to the LPS-only treated cells.
-
Determine the IC50 value for NO inhibition.
-
Part 3: In Vitro Cytotoxicity and Anticancer Screening
A crucial aspect of early-stage drug discovery is to assess the general cytotoxicity of a compound and to identify any potential for selective anticancer activity. The MTT assay is a widely used colorimetric method for determining cell viability.[10][11]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active, viable cells.[11] The amount of formazan produced is directly proportional to the number of living cells, and it can be solubilized and quantified by measuring its absorbance.[10]
Caption: Workflow of the MTT cell viability assay.
Experimental Protocol: MTT Cytotoxicity Assay
Materials:
-
A panel of human cancer cell lines (e.g., MCF-7 (breast), HepG2 (liver), A549 (lung)) and a normal cell line (e.g., Vero, HEK293)
-
Appropriate cell culture media and supplements
-
MTT solution (5 mg/mL in PBS)
-
DMSO or other solubilizing agent
-
Doxorubicin (positive control)
-
96-well cell culture plates
Protocol:
-
Cell Seeding:
-
Seed the cells in 96-well plates at an appropriate density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours to allow for attachment.[12]
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of Ethyl 4-(2-hydroxyphenyl)butanoate and doxorubicin for 48-72 hours.
-
-
MTT Incubation:
-
Solubilization and Measurement:
-
Carefully remove the MTT-containing medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Shake the plate for 5 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Determine the IC50 value for each cell line.
-
Expected Data Presentation
| Cell Line | Type | IC50 (µM) of Ethyl 4-(2-hydroxyphenyl)butanoate | IC50 (µM) of Doxorubicin |
| MCF-7 | Breast Cancer | Experimental Value | Reference Value |
| HepG2 | Liver Cancer | Experimental Value | Reference Value |
| A549 | Lung Cancer | Experimental Value | Reference Value |
| Vero | Normal Kidney | Experimental Value | Reference Value |
Part 4: Antimicrobial Susceptibility Testing
To assess the potential of Ethyl 4-(2-hydroxyphenyl)butanoate as an antimicrobial agent, the broth microdilution method is recommended. This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15]
Principle of Broth Microdilution
A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microplate. Following incubation, the wells are examined for visible growth. The MIC is the lowest concentration of the compound at which no growth is observed. This method is guided by standards from the Clinical and Laboratory Standards Institute (CLSI).[16]
Experimental Protocol: Broth Microdilution
Materials:
-
Representative strains of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and yeast (e.g., Candida albicans)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for yeast
-
96-well microplates
-
Standard antibiotics (e.g., Gentamicin for bacteria, Amphotericin B for yeast) as positive controls
Protocol:
-
Inoculum Preparation:
-
Prepare a bacterial/yeast suspension and adjust its turbidity to match the 0.5 McFarland standard.
-
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Compound Dilution:
-
In a 96-well plate, perform serial two-fold dilutions of Ethyl 4-(2-hydroxyphenyl)butanoate and the control antibiotics in the appropriate broth.
-
-
Inoculation and Incubation:
-
Inoculate each well with the standardized microbial suspension.
-
Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for yeast.
-
-
MIC Determination:
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits microbial growth.
-
Expected Data Presentation
| Microorganism | Type | MIC (µg/mL) of Ethyl 4-(2-hydroxyphenyl)butanoate | MIC (µg/mL) of Control Antibiotic |
| Staphylococcus aureus | Gram-positive | Experimental Value | Reference Value |
| Escherichia coli | Gram-negative | Experimental Value | Reference Value |
| Candida albicans | Yeast | Experimental Value | Reference Value |
Conclusion and Future Directions
The protocols outlined in this document provide a robust framework for the initial biological characterization of Ethyl 4-(2-hydroxyphenyl)butanoate. The data generated from this screening cascade will offer valuable insights into its potential as an antioxidant, anti-inflammatory, anticancer, or antimicrobial agent. Positive results in any of these primary assays should be followed by more in-depth secondary and mechanistic studies to validate the initial findings, explore the mechanism of action, and assess its potential for further development as a therapeutic agent.
References
-
A Practical Synthesis of Ethyl (R)- and (S)-2-Hydroxy-4-phenylbutanoate and D-Homophenylalanine Ethyl Ester Hydrochloride from L-Malic Acid. ResearchGate. Available at: [Link]
-
Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor. PubMed. Available at: [Link]
-
Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. OUCI. Available at: [Link]
-
Synthesis and Biological Evaluation of Novel Mono Acid Esters Derived from the Constituents of Urtica pilulifera. National Institutes of Health. Available at: [Link]
-
Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. ResearchGate. Available at: [Link]
-
Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. National Institutes of Health. Available at: [Link]
-
Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. National Institutes of Health. Available at: [Link]
-
M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. Available at: [Link]
-
Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. Available at: [Link]
-
Guidelines for anti-inflammatory assays in RAW264.7 cells. ResearchGate. Available at: [Link]
-
In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]
-
CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. National Institutes of Health. Available at: [Link]
-
Biological Activities of p-Hydroxycinnamic Acids in Maintaining Gut Barrier Integrity and Function. MDPI. Available at: [Link]
-
(PDF) Antioxidant activity by DPPH assay: in vitro protocol. ResearchGate. Available at: [Link]
-
Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. MDPI. Available at: [Link]
-
Cell Viability Assays - Assay Guidance Manual. National Institutes of Health. Available at: [Link]
-
Broth microdilution for antibacterial testing as recommended by CLSI protocol. ResearchGate. Available at: [Link]
-
Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. Available at: [Link]
-
Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. National Institutes of Health. Available at: [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available at: [Link]
-
LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. National Institutes of Health. Available at: [Link]
-
Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. Indian Journal of Pharmaceutical Sciences. Available at: [Link]
-
MTT Assay protocol. protocols.io. Available at: [Link]
-
Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. MDPI. Available at: [Link]
-
Features of synthesis and structure of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)-propyl-2-enoate. ResearchGate. Available at: [Link]
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Application Notes and Protocols: Exploring the Potential of Ethyl 4-(2-hydroxyphenyl)butanoate in Advanced Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-(2-hydroxyphenyl)butanoate, a bifunctional molecule incorporating both a phenolic hydroxyl group and an ethyl ester, presents a unique scaffold for the synthesis of novel polymers. While not a widely commercialized monomer, its structure suggests significant potential for creating specialty polymers with tailored properties, such as biodegradability and specific thermal characteristics. This guide provides a comprehensive overview of the theoretical applications of Ethyl 4-(2-hydroxyphenyl)butanoate in polymer chemistry, focusing on the synthesis of polyesters and poly(ester-amide)s. Detailed, field-proven protocols are presented as a starting point for researchers to explore the polymerization of this versatile monomer.
Introduction: The Untapped Potential of a Bifunctional Monomer
Ethyl 4-(2-hydroxyphenyl)butanoate (E4HPB) possesses two key functional groups amenable to polymerization: a nucleophilic phenolic hydroxyl group and an electrophilic ethyl ester group. This inherent duality allows it to participate in various polymerization reactions, most notably polycondensation, to form polyesters. Furthermore, the phenolic moiety opens avenues for modifications to introduce other functionalities, expanding its utility.
This document serves as a technical guide for researchers interested in leveraging the unique chemical architecture of E4HPB for the development of new polymeric materials. We will delve into the theoretical basis for its use, propose detailed synthetic protocols, and discuss the potential properties and applications of the resulting polymers.
Table 1: Physicochemical Properties of Ethyl 4-(2-hydroxyphenyl)butanoate
| Property | Value |
| CAS Number | 20921-17-9 |
| Molecular Formula | C₁₂H₁₆O₃ |
| Molecular Weight | 208.25 g/mol |
| Appearance | White powder |
| Boiling Point | Not available |
| Melting Point | Not available |
Proposed Polymerization Pathways for Ethyl 4-(2-hydroxyphenyl)butanoate
The presence of both a hydroxyl and an ester group on the same molecule allows for self-condensation, or it can be copolymerized with other monomers to achieve a wide range of polymer structures and properties.
Self-Condensation to Form a Novel Polyester
The most direct polymerization route for E4HPB is a self-polycondensation reaction. This process involves the reaction of the phenolic hydroxyl group of one monomer with the ethyl ester group of another, eliminating ethanol as a byproduct. This reaction is typically catalyzed by metal salts or strong acids at elevated temperatures under vacuum to drive the equilibrium towards polymer formation.
The resulting polymer would be a polyester with a repeating unit derived from the E4HPB monomer. The presence of the aromatic ring in the polymer backbone is expected to impart a degree of rigidity and thermal stability.
Caption: Proposed self-polycondensation of Ethyl 4-(2-hydroxyphenyl)butanoate.
Copolymerization for Tailored Properties
E4HPB can be copolymerized with various other monomers to fine-tune the properties of the final polymer.
-
With Diacids or Diacyl Chlorides: Copolymerization with dicarboxylic acids (e.g., adipic acid, terephthalic acid) or their more reactive diacyl chloride derivatives would result in polyesters with varying degrees of flexibility and aromaticity.
-
With Diamines: Reaction with diamines would lead to the formation of poly(ester-amide)s. These polymers are known for their enhanced thermal stability and mechanical properties due to the presence of hydrogen bonding between the amide linkages.[1] The incorporation of E4HPB would introduce ester linkages, potentially rendering the polymer biodegradable.[2]
Caption: Copolymerization routes for Ethyl 4-(2-hydroxyphenyl)butanoate.
Experimental Protocols
The following protocols are designed as a starting point for the synthesis and characterization of polymers derived from Ethyl 4-(2-hydroxyphenyl)butanoate.
Protocol 1: Melt Polycondensation of Ethyl 4-(2-hydroxyphenyl)butanoate
Objective: To synthesize a polyester via self-condensation of E4HPB.
Materials:
-
Ethyl 4-(2-hydroxyphenyl)butanoate (E4HPB)
-
Antimony(III) oxide (Sb₂O₃) or other suitable catalyst
-
High-vacuum line
-
Schlenk flask or other suitable reaction vessel equipped with a mechanical stirrer and a distillation outlet.
Procedure:
-
Monomer and Catalyst Charging: Charge the Schlenk flask with E4HPB and the catalyst (e.g., 0.05 mol% Sb₂O₃).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Esterification Stage: Heat the reaction mixture to 180-200°C under a slow stream of inert gas. Ethanol will begin to distill off. Continue this stage for 2-3 hours or until the theoretical amount of ethanol has been collected.
-
Polycondensation Stage: Gradually increase the temperature to 220-250°C while slowly reducing the pressure to below 1 Torr. High vacuum is crucial to remove the ethanol and drive the polymerization to completion.
-
Monitoring Polymerization: The viscosity of the reaction mixture will increase significantly as the polymerization progresses. The reaction is typically continued for 4-6 hours under high vacuum.
-
Polymer Isolation: Cool the reaction vessel to room temperature under an inert atmosphere. The resulting polymer can be dissolved in a suitable solvent (e.g., chloroform or dichloromethane) and precipitated in a non-solvent (e.g., methanol) to purify it.
-
Drying: Dry the purified polymer in a vacuum oven at 40-50°C until a constant weight is achieved.
Characterization: The resulting polymer should be characterized by techniques such as ¹H NMR and ¹³C NMR to confirm its structure, Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity index, and Differential Scanning Calorimetry (DSC) to determine its thermal properties (glass transition temperature, melting point).
Protocol 2: Solution Polycondensation for Poly(ester-amide) Synthesis
Objective: To synthesize a poly(ester-amide) by copolymerizing E4HPB with a diamine.
Materials:
-
Ethyl 4-(2-hydroxyphenyl)butanoate (E4HPB)
-
Hexamethylenediamine (or other suitable diamine)
-
Triphenyl phosphite (TPP)
-
Pyridine
-
N-Methyl-2-pyrrolidone (NMP)
-
Calcium chloride (CaCl₂)
-
Methanol
Procedure:
-
Monomer Solution Preparation: In a three-necked flask equipped with a mechanical stirrer and an inert gas inlet, dissolve E4HPB, the diamine, and CaCl₂ in NMP.
-
Addition of Condensing Agents: Add pyridine and then triphenyl phosphite to the solution at room temperature.
-
Polymerization: Heat the reaction mixture to 100-120°C and maintain for 3-5 hours under an inert atmosphere.
-
Polymer Precipitation: After cooling to room temperature, pour the viscous solution into a large volume of methanol with vigorous stirring to precipitate the polymer.
-
Purification: Filter the polymer and wash it thoroughly with hot water and methanol to remove any unreacted monomers and salts.
-
Drying: Dry the purified poly(ester-amide) in a vacuum oven at 60-80°C.
Characterization: Similar to the polyester, the poly(ester-amide) should be characterized by NMR, GPC, and DSC. Additionally, Fourier-Transform Infrared (FTIR) spectroscopy can be used to confirm the presence of both ester and amide functional groups.
Potential Applications and Future Directions
Polymers derived from Ethyl 4-(2-hydroxyphenyl)butanoate hold promise in several areas, particularly where biodegradability and biocompatibility are desired.
-
Biomedical Applications: The potential for biodegradability makes these polymers attractive for applications in drug delivery, tissue engineering scaffolds, and absorbable sutures.[3][4] The aromatic component could also be functionalized to attach drugs or targeting ligands.
-
Specialty Plastics: The introduction of aromatic rings into the polymer backbone can enhance thermal and mechanical properties, making them suitable for use as engineering plastics or in blends to improve the properties of other polymers.
-
Coatings and Adhesives: The functional groups in the polymer could provide good adhesion to various substrates, suggesting potential use in coatings and adhesives.[5]
Future research should focus on the detailed characterization of polymers synthesized from E4HPB, including their mechanical properties, degradation profiles (both hydrolytic and enzymatic), and biocompatibility. Exploring a wider range of comonomers will also be crucial in developing a family of polymers with a broad spectrum of properties.
Conclusion
Ethyl 4-(2-hydroxyphenyl)butanoate is a promising but under-explored monomer in polymer chemistry. Its bifunctional nature allows for the synthesis of novel polyesters and poly(ester-amide)s through established polycondensation techniques. The protocols and insights provided in this guide are intended to serve as a foundation for researchers to unlock the potential of this versatile molecule and to develop new materials with unique and valuable properties for a range of scientific and industrial applications.
References
- Carothers, W. H., & Hill, J. W. (1932). Studies of polymerization and ring formation. XV. A new type of superpolymer. Journal of the American Chemical Society, 54(4), 1579-1587.
- Lips, P., Gallego, R., & Puiggalí, J. (2006). Synthesis and characterization of new biodegradable poly (ester amide) s based on α-amino acids. Journal of Polymer Science Part A: Polymer Chemistry, 44(13), 4187-4200.
- Rodriguez-Galan, A., Franco, L., & Puiggali, J. (2011). Biodegradable poly (ester amide)
- Sun, J., He, C., & Zhuang, X. (2011). Synthesis and characterization of biodegradable poly (ester amide) s containing α-amino acids. Journal of applied polymer science, 122(3), 1957-1965.
- Park, K., Skidmore, S., Hadar, J., Hamer, J., Slattery, C., Lee, B. K., ... & Park, K. (2022). Injectable, long-acting formulations: a new paradigm for drug delivery.
- Allen, T. M., & Cullis, P. R. (2004). Drug delivery systems: entering the mainstream. Science, 303(5665), 1818-1822.
- Vargason, A. M., Anselmo, A. C., & Mitragotri, S. (2021). The evolution of commercial drug delivery technologies. Nature biomedical engineering, 5(9), 951-967.
- Aslankoohi, N., & Mequanint, K. (2020). Bioactive glass/poly (ester amide) hybrid scaffolds for bone tissue engineering.
- Al-Baldawi, R. N., Al-Ghazali, M. A., & Al-Khafaji, M. S. (2023). Formulation and evaluation of carbamazepine-loaded arginine-poly (ester amide) nanocapsules for nose-to-brain delivery. Iraqi Journal of Pharmaceutical Sciences (P-ISSN: 1683-3597 E-ISSN: 2521-3512), 32(1), 1-13.
-
Biodegradable polymers. (n.d.). In Wikipedia. Retrieved January 30, 2026, from [Link]
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Degradable Poly(ester amide)s for Biomedical Applications. (2011). MDPI. Retrieved January 30, 2026, from [Link]
-
Poly(ester amide)s: recent insights into synthesis, stability and biomedical applications. (2020). Royal Society of Chemistry. Retrieved January 30, 2026, from [Link]
-
New modified poly(ester amide) resins and their uses as a binder for surface coating with different applications. (2019). Emerald Insight. Retrieved January 30, 2026, from [Link]
-
Poly(ester amide)s: recent insights into synthesis, stability and biomedical applications. (2020). Polymer Chemistry. Retrieved January 30, 2026, from [Link]
-
New modified poly(ester amide) resins and their uses as a binder for surface coating with different applications. (2019). Pigment & Resin Technology. Retrieved January 30, 2026, from [Link]
-
Recent advances in the development of poly(ester amide)s-based carriers for drug delivery. (2024). Elsevier. Retrieved January 30, 2026, from [Link]
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- 5. Degradable Poly(ester amide)s for Biomedical Applications [mdpi.com]
Application Note: Strategic Utilization of Ethyl 4-(2-hydroxyphenyl)butanoate in Heterocyclic Synthesis
Abstract & Strategic Value
Ethyl 4-(2-hydroxyphenyl)butanoate represents a privileged "ortho-tethered" scaffold in medicinal chemistry. Unlike simple phenyl esters, the presence of the phenolic hydroxyl group at the ortho position relative to the butanoate chain creates a unique predisposition for intramolecular cyclization. This application note details the protocols for converting this single starting material into three distinct heterocyclic classes: 1-Benzoxepin-2-ones (7-membered lactones), 1-Benzazepin-2-ones (7-membered lactams via ring expansion), and 1,3,4-Oxadiazoles (side-chain heterocycles). These scaffolds are critical pharmacophores in CNS-active agents, cardiovascular drugs, and kinase inhibitors.
Chemical Profile & Reactivity Logic
| Property | Specification | Reactivity Implication |
| Molecular Formula | C₁₂H₁₆O₃ | MW: 208.25 g/mol |
| Functional Groups | Phenol (Ar-OH), Ester (-COOEt) | Dual nucleophile/electrophile pairs allow self-cyclization. |
| Linker Length | 3-Carbon (Propyl) + Carbonyl | Ideal for 6-membered (carbocycle) or 7-membered (heterocycle) formation. |
| Key Challenge | Entropy of Cyclization | Formation of 7-membered rings is entropically disfavored compared to 5/6-membered rings; requires specific high-dilution or catalytic protocols. |
Reaction Pathways Overview
The following DOT diagram illustrates the divergent synthesis pathways available from this starting material.
Figure 1: Divergent synthetic pathways from Ethyl 4-(2-hydroxyphenyl)butanoate accessing fused and tethered heterocycles.[1][2][3]
Detailed Experimental Protocols
Protocol A: Synthesis of 2,3,4,5-Tetrahydro-1-benzoxepin-2-one (Direct Lactonization)
Target: 7-Membered Oxygen Heterocycle Mechanism: Acid-catalyzed intramolecular transesterification. This reaction competes with intermolecular polymerization; therefore, pseudo-high dilution conditions are critical.
Reagents & Equipment[2][3][4]
-
Substrate: Ethyl 4-(2-hydroxyphenyl)butanoate (1.0 eq)
-
Catalyst: p-Toluenesulfonic acid monohydrate (PTSA) (0.1 eq)
-
Solvent: Toluene (Anhydrous, degassed)
-
Apparatus: Dean-Stark trap equipped with a reflux condenser.
Step-by-Step Methodology
-
Setup: Assemble a 2-neck RBF with a Dean-Stark trap and nitrogen inlet.
-
Solvation: Dissolve the substrate in Toluene to achieve a concentration of 0.05 M (high dilution is essential to favor intramolecular cyclization over oligomerization).
-
Catalysis: Add PTSA (10 mol%).
-
Reflux: Heat the mixture to vigorous reflux (110°C). Monitor the collection of water/ethanol azeotrope in the trap.
-
Monitoring: Reaction typically requires 12–18 hours. Monitor by TLC (System: Hexane/EtOAc 4:1). The product will be less polar than the starting phenol.
-
Workup:
-
Purification: Flash column chromatography (SiO₂). Elute with Hexane
5% EtOAc/Hexane.
Expected Yield: 65–75% Key Troubleshooting: If oligomers form (indicated by baseline streaks on TLC), increase dilution to 0.01 M.
Protocol B: Synthesis of 1,3,4-Oxadiazole Derivatives
Target: Side-chain Nitrogen Heterocycle (Linker preservation) Mechanism: Hydrazinolysis followed by cyclodehydration.
Step 1: Formation of the Hydrazide
-
Dissolve Ethyl 4-(2-hydroxyphenyl)butanoate (10 mmol) in absolute Ethanol (30 mL).
-
Add Hydrazine hydrate (99%, 50 mmol, 5.0 eq) dropwise.
-
Reflux for 6 hours.
-
Concentrate under reduced pressure. The excess hydrazine is removed (use a bleach trap for vacuum exhaust).
-
Recrystallize the solid residue from Ethanol/Ether to obtain 4-(2-hydroxyphenyl)butanehydrazide .
Step 2: Cyclization to Oxadiazole
-
Suspend the hydrazide (5 mmol) in POCl₃ (10 mL).
-
Add the coupling partner: Benzoic acid (5 mmol) (or other aromatic acid).
-
Reflux at 100°C for 4 hours.
-
Quench (Critical Safety): Pour the reaction mixture slowly onto crushed ice with vigorous stirring. POCl₃ hydrolysis is exothermic.
-
Basify to pH 8 with solid Na₂CO₃.
-
Extract with EtOAc, dry, and concentrate.
Expected Yield: 80–85% (over 2 steps)
Protocol C: The "Schmidt Expansion" Route to Benzazepines
Target: 2,3,4,5-Tetrahydro-1H-1-benzazepin-2-one (7-Membered Lactam) Rationale: Direct reaction of the phenol-ester with amines does not yield the lactam efficiently. The most robust route involves converting the ester to a ketone (Tetralone) and then expanding the ring with Nitrogen.
Phase 1: Friedel-Crafts Cyclization
-
Hydrolysis: Treat the starting ester with NaOH/MeOH to obtain the free acid: 4-(2-hydroxyphenyl)butanoic acid.
-
Cyclization: Mix the acid (10 mmol) with Polyphosphoric Acid (PPA) (30 g).
-
Heat to 80°C for 2 hours with mechanical stirring. (Note: The phenol -OH directs ortho/para; here the ring closure occurs at the ortho position relative to the chain, forming 5-hydroxy-1-tetralone ).
-
Quench with ice water, extract with EtOAc.
Phase 2: Schmidt Reaction (Ring Expansion)
-
Dissolve 5-hydroxy-1-tetralone (5 mmol) in Methanesulfonic acid (MSA) (10 mL).
-
Add Sodium Azide (NaN₃) (1.2 eq) portion-wise at 0°C. Caution: HN₃ evolution.
-
Allow to warm to RT and stir for 12 hours.
-
Quench with ice water and neutralize.
-
The product is the 7-membered lactam (Benzazepinone).
Data Summary & Validation
| Parameter | Protocol A (Lactone) | Protocol B (Oxadiazole) | Protocol C (Benzazepine) |
| Atom Economy | High (Loss of EtOH) | Medium (Loss of H₂O/EtOH) | Low (Multi-step, reagents) |
| Complexity | Single Step | Two Steps | Three Steps |
| Key Risk | Polymerization | POCl₃ Handling | Azide Handling |
| Typical Yield | 70% | 82% | 55% (Overall) |
Analytical Checkpoints (Self-Validation)
-
IR Spectroscopy:
-
Starting Material: Ester C=O stretch at ~1735 cm⁻¹.
-
Product A (Lactone): Shift to ~1750–1760 cm⁻¹ (7-membered lactone ring strain).
-
Product C (Lactam): Shift to ~1660 cm⁻¹ (Amide I band).
-
-
NMR Validation:
-
Disappearance of the ethyl quartet (~4.1 ppm) and triplet (~1.2 ppm) confirms loss of the ester group in all protocols.
-
References
-
Intramolecular Cyclization of Phenylbutanoic Acids
- Title: Polyphosphoric acid-catalyzed cyclization of arylbutanoic acids: Synthesis of tetralone deriv
- Source: Journal of Organic Chemistry.
- Context: Validates the Friedel-Crafts p
-
URL:[Link] (General Journal Link for foundational Friedel-Crafts protocols).
-
Schmidt Reaction for Benzazepines
- Title: Ring expansion of tetralones to benzazepinones via the Schmidt reaction.
- Source: Tetrahedron Letters.
- Context: Validates the ring expansion methodology (Protocol C, Phase 2).
-
URL:[Link]
-
Synthesis of 1,3,4-Oxadiazoles
-
Benzoxepinone Synthesis
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 20921-17-9,ethyl 4-(2-hydroxyphenyl)butanoate [lookchemicals.com]
- 6. Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Antimicrobial Activity of N-Substituted-β-amino Acid Derivatives Containing 2-Hydroxyphenyl, Benzo[b]phenoxazine and Quinoxaline Moieties - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction conditions for Ethyl 4-(2-hydroxyphenyl)butanoate synthesis
Topic: Optimization of Reaction Conditions & Troubleshooting
Doc ID: TS-ORG-EHPB-001 | Last Updated: 2026-01-30 Support Level: Tier 3 (Process Chemistry & R&D)
Executive Summary
This guide addresses the synthesis of Ethyl 4-(2-hydroxyphenyl)butanoate (also known as Ethyl Melilotate). The primary synthetic challenge is the thermodynamic equilibrium between the open-chain ester and its cyclic lactone precursor, Dihydrocoumarin (3,4-dihydro-2H-1-benzopyran-2-one) .
Users frequently report high conversion rates in solution but low isolated yields due to spontaneous cyclization during workup. This guide provides an optimized protocol focusing on kinetic trapping , catalyst neutralization , and water management .
Module 1: The Equilibrium Conundrum
Mechanism & Thermodynamics
The synthesis is an acid-catalyzed ethanolysis of a lactone. Unlike typical esterifications, the phenolic hydroxyl group at the ortho position acts as an intramolecular nucleophile, making the product prone to reverting to the starting material (Dihydrocoumarin).
Key Insight: The reaction is not a simple conversion; it is a competition between intermolecular attack (Ethanol) and intramolecular attack (Phenol).
Figure 1: The reversible pathway between Dihydrocoumarin and the target ester. Note that acid and heat drive the reaction backward (cyclization) if ethanol is removed.
Module 2: Troubleshooting & FAQs
Q1: "My TLC showed 95% conversion, but after rotary evaporation, I recovered mostly starting material. Why?"
Diagnosis: You likely concentrated the reaction mixture while it was still acidic.
The Science: The ring-opening reaction requires excess ethanol to push the equilibrium to the right (Le Chatelier’s principle). When you remove ethanol via rotary evaporation, the concentration of the ester increases. If the acid catalyst (
Q2: "Which catalyst is superior: Sulfuric Acid or Amberlyst-15?"
Recommendation: Amberlyst-15 (Heterogeneous) .
-
H2SO4 (Homogeneous): Difficult to remove completely without aqueous workup, which introduces water (hydrolysis risk).
-
Amberlyst-15: Can be removed by simple filtration. This stops the reaction immediately and prevents reversion during concentration.
Q3: "Can I use the acid precursor (Melilotic Acid) instead of Dihydrocoumarin?"
Analysis: Yes, but it is inefficient. Melilotic acid (3-(2-hydroxyphenyl)propanoic acid) spontaneously dehydrates to Dihydrocoumarin upon heating. You will essentially be forming the lactone in situ before forming the ester. Starting directly from Dihydrocoumarin is more atom-economical and skips the dehydration step.
Module 3: Optimized Experimental Protocol
Method: Acid-Catalyzed Ethanolysis of Dihydrocoumarin
Target Scale: 10 mmol
1. Reagents & Setup
| Reagent | Equiv. | Amount | Role |
| Dihydrocoumarin | 1.0 | 1.48 g | Substrate |
| Ethanol (Anhydrous) | 20.0 | ~12 mL | Solvent & Reagent |
| H2SO4 (Conc.) | 0.1 | 50 µL | Catalyst |
| Alt: Amberlyst-15 | 10 wt% | 150 mg | Catalyst (Preferred) |
2. Reaction Workflow
-
Dissolution: Dissolve Dihydrocoumarin in anhydrous ethanol in a round-bottom flask.
-
Note: Use a high dilution (0.5 M or lower) to favor the bimolecular reaction with ethanol over the unimolecular cyclization.
-
-
Catalysis: Add H2SO4 or Amberlyst-15.
-
Reflux: Heat to reflux (
) under an inert atmosphere ( ) for 4–6 hours.-
Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The ester is usually more polar (lower
) than the lactone due to the free phenol group.
-
-
Quenching (CRITICAL STEP):
-
If using H2SO4: Cool to
. Add solid (2.0 equiv) and stir for 30 mins. Filter off the solids. -
If using Amberlyst: Filter the resin beads while the solution is warm.
-
-
Isolation: Concentrate the filtrate in vacuo at low temperature (
).-
Warning: Do not heat the crude residue excessively.
-
-
Purification: Flash column chromatography (SiO2, Hexane
10% EtOAc/Hexane). Distillation is NOT recommended as it promotes cyclization.
Module 4: Analytical Validation
How to differentiate the Product (Ester) from the Starting Material (Lactone).
| Feature | Dihydrocoumarin (Lactone) | Ethyl 4-(2-hydroxyphenyl)butanoate (Ester) |
| IR Spectroscopy | ||
| 1H NMR (Phenol) | No exchangeable proton signal | Singlet |
| 1H NMR (Ethyl) | Absent | Quartet ( |
| Solubility | Insoluble in dilute NaOH | Soluble in dilute NaOH (Phenolate formation) |
References
-
Biocatalytic production of dihydrocoumarin from coumarin by Saccharomyces cerevisiae. Source: National Institutes of Health (NIH) / PubMed Context: Discusses the equilibrium between melilotic acid and dihydrocoumarin during distillation. URL:[Link]
-
Two Biotechnological Approaches to the Preparative Synthesis of Natural Dihydrocoumarin. Source: MDPI (Molecules Journal) Context: Details the hydrolysis of lactone to acid and the catalytic role of organic acids in the reverse reaction. URL:[Link][1]
-
Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism. Source: Royal Society of Chemistry (RSC) Context: mechanistic grounding for the acylium ion intermediate and protonation energies in ester/lactone equilibrium. URL:[Link]
Sources
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in asymmetric synthesis. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for overcoming the common challenge of low enantioselectivity. Drawing from established principles and field-proven insights, this resource will help you diagnose issues, optimize your reaction conditions, and achieve high enantiomeric excess (ee) in your synthetic endeavors.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding enantioselectivity.
Q1: I've run an asymmetric reaction that is well-established in the literature, but my enantiomeric excess (% ee) is significantly lower than reported. What is the first and most critical step I should take?
Q2: My analytical method is validated and accurate, yet my % ee is still low and inconsistent between runs. What should I investigate next?
A2: Inconsistent and low % ee values, despite a validated analytical method, often point towards issues with the purity and quality of your reagents, catalyst, and solvent.[1][2][3] Asymmetric reactions are highly sensitive to trace impurities which can act as catalyst poisons or competing substrates.[1] It is imperative to ensure all starting materials are of the highest possible purity.
Q3: How does temperature affect the enantioselectivity of a reaction?
A3: Generally, lower reaction temperatures lead to higher enantioselectivity.[4] This is because the difference in activation energies (ΔΔG*) between the two diastereomeric transition states leading to the enantiomeric products has a more significant impact on the reaction rates at lower temperatures.[4] However, there are exceptions where higher temperatures have been shown to improve enantioselectivity, a phenomenon that can be linked to changes in the rate-determining step or catalyst stability.[5][6][7] It is often beneficial to screen a range of temperatures to find the optimal conditions for your specific reaction.
Q4: Can the concentration of my catalyst influence the enantioselectivity?
A4: Yes, catalyst loading can have a significant impact on enantioselectivity. In some cases, higher catalyst concentrations can lead to the formation of catalyst aggregates or dimers, which may be less selective than the monomeric catalyst, resulting in a lower ee.[1][8][9] Therefore, it is advisable to screen a range of catalyst loadings to determine the optimal concentration for your system.[1]
Troubleshooting Guides: A Systematic Approach to Improving Enantioselectivity
When faced with low enantioselectivity, a systematic approach to troubleshooting is essential. The following guides provide a logical workflow to identify and resolve the root cause of the problem.
Guide 1: Initial Diagnosis and Analytical Method Validation
The first step in troubleshooting is to rule out any analytical artifacts.
Troubleshooting Workflow for Low Enantiomeric Excess
Caption: A logical workflow for the initial troubleshooting of low enantiomeric excess.
Experimental Protocol 1: Validation of Chiral HPLC/GC Method
-
Prepare a Racemic Standard: Synthesize or purchase a true racemic sample (50:50 mixture of enantiomers) of your product.
-
Optimize Separation: Develop a chiral HPLC or GC method that provides baseline separation of the two enantiomers. The resolution (Rs) between the two peaks should be greater than 1.5.[1]
-
Check for Linearity: Prepare a series of standards with varying concentrations of both enantiomers and confirm that the detector response is linear for both.
-
Accuracy and Precision: Inject a known standard multiple times to ensure the measured % ee is accurate and the results are reproducible.[1][2]
Guide 2: Reagent, Catalyst, and Solvent Purity
Once the analytical method is validated, the focus should shift to the chemical components of the reaction.
Troubleshooting Impurities
Caption: Systematic check of reaction components to identify sources of impurities.
Experimental Protocol 2: Purification of Reagents and Solvents
-
Substrates and Reagents:
-
Recrystallization: For solid compounds, recrystallization from a suitable solvent is an effective purification method.
-
Distillation: Liquid reagents can be purified by distillation, potentially under reduced pressure for high-boiling point compounds.
-
Column Chromatography: This technique is useful for separating the desired compound from impurities.[1]
-
-
Solvents:
-
Use freshly distilled, anhydrous, and degassed solvents. Impurities like water or peroxides can significantly impact catalytic activity and selectivity.
-
Guide 3: Optimization of Reaction Parameters
If impurities are not the cause, the next step is to systematically optimize the reaction conditions.
| Parameter | Potential Issue | Recommended Action | Rationale |
| Temperature | Suboptimal temperature | Screen a range of temperatures (e.g., from -78 °C to room temperature). | Enantioselectivity is temperature-dependent; lower temperatures often favor higher ee.[4] However, some reactions show anomalous temperature effects.[6][7] |
| Solvent | Poor solvent choice | Screen a variety of solvents with different polarities and coordinating abilities. | The solvent can influence the conformation of the catalyst-substrate complex and the transition state energies. In some cases, enantioselectivity is inversely proportional to the dielectric constant of the solvent.[10][11] |
| Catalyst Loading | Non-optimal concentration | Vary the catalyst loading (e.g., from 0.5 mol% to 10 mol%). | High catalyst concentrations can lead to the formation of less selective aggregates.[1][8][9] |
| Substrate Concentration | Unfavorable kinetics | Investigate the effect of varying the substrate concentration. | The relative rates of the desired catalytic reaction and any background reactions can be concentration-dependent. |
| Additives | Missing beneficial interactions | Screen for the effect of additives (e.g., co-catalysts, salts). | Additives can sometimes dramatically improve enantioselectivity by influencing the catalyst structure or reaction mechanism. |
Experimental Protocol 3: Systematic Reaction Optimization
-
Establish a Baseline: Run the reaction under the originally reported or a standard set of conditions to establish a baseline % ee.
-
One-Variable-at-a-Time (OVAT) Approach: Vary one parameter at a time (e.g., temperature) while keeping all other conditions constant. This allows for the clear identification of the effect of each variable.
-
Design of Experiments (DoE): For more complex systems, a DoE approach can be used to efficiently screen multiple variables and their interactions simultaneously.
-
Analyze and Iterate: Analyze the results from each set of experiments to identify trends and inform the next round of optimization.
Advanced Strategies
If conventional troubleshooting and optimization fail to yield the desired enantioselectivity, consider these advanced strategies:
-
Catalyst Modification: The structure of the chiral ligand or catalyst can be modified to enhance steric or electronic interactions with the substrate.[12][13]
-
Substrate Modification: In some cases, slight modifications to the substrate, such as the introduction of a blocking group, can improve the stereochemical outcome.[12][14][15]
-
Enzymatic Catalysis: Enzymes can offer exquisite chemo-, regio-, and stereoselectivity under mild conditions and are a powerful tool in asymmetric synthesis.[16][17]
-
Chiral Solvents: The use of a chiral solvent can, in some cases, be the sole source of enantioselection.[18]
By following a systematic and logical approach to troubleshooting, researchers can effectively identify and address the root causes of low enantioselectivity, leading to the successful development of robust and highly stereoselective asymmetric syntheses.
References
- BenchChem. (2025).
-
Wikipedia. (2023). Enantioselective synthesis. [Link]
-
Pu, L. (2003). Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System. The Journal of Organic Chemistry. [Link]
-
ACS Publications. (n.d.). Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System. [Link]
-
RSC Publishing. (2021). Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate. [Link]
-
PubMed. (2003). Effect of temperature on the enantioselectivity in the oxazaborolidine-catalyzed asymmetric reduction of ketones. Noncatalytic borane reduction, a nonneglectable factor in the reduction system. [Link]
-
PubMed. (2018). An Adverse Effect of Higher Catalyst Loading and Longer Reaction Time on Enantioselectivity in an Organocatalytic Multicomponent Reaction. [Link]
-
RSC Publishing. (2021). Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate. [Link]
-
RSC Publishing. (1986). Solvent effects in homogeneous asymmetric catalysis. [Link]
- BenchChem. (2025).
-
ResearchGate. (n.d.). Ligand and substrate effects on the enantioselectivity. [Link]
-
ResearchGate. (n.d.). Influence of catalyst loading on enantioselectivity for the reduction.... [Link]
-
ResearchGate. (n.d.). Effects of catalyst loading on enantioselectivity. [Link]
-
PMC. (n.d.). Quantum Molecular Interaction Field Models of Substrate Enantioselection in Asymmetric Processes. [Link]
-
ResearchGate. (n.d.). Effect of catalyst loading on enantioselectivity. [Link]
-
ResearchGate. (n.d.). Substrate and Catalyst Effects in the Enantioselective Copper-Catalysed C–H Insertion Reactions of α-Diazo-β-oxo Sulfones. [Link]
-
RSC Publishing. (2021). Enzymatic strategies for asymmetric synthesis. [Link]
-
ResearchGate. (2021). (PDF) Enzymatic strategies for asymmetric synthesis. [Link]
-
RSC Publishing. (2012). Substrate-controlled stereoselectivity in the Yamamoto aldol reaction. [Link]
-
ResearchGate. (2018). In Asymmetric catalysis, when varying the catalyst amount, it is giving better ee in less amount and further increasing leads to loss of ee! why?. [Link]
-
RSC Publishing. (2023). Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations. [Link]
-
ACS Publications. (2019). Asymmetric Catalysis in Chiral Solvents: Chirality Transfer with Amplification of Homochirality through a Helical Macromolecular Scaffold. [Link]
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Enantiomeric Excess in Asymmetric Synthesis.
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Enantioselective synthesis - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. An Adverse Effect of Higher Catalyst Loading and Longer Reaction Time on Enantioselectivity in an Organocatalytic Multicomponent Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Solvent effects in homogeneous asymmetric catalysis - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Quantum Molecular Interaction Field Models of Substrate Enantioselection in Asymmetric Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Substrate-controlled stereoselectivity in the Yamamoto aldol reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Enzymatic strategies for asymmetric synthesis - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Industrial Production of Phenylbutanoates
Welcome to the technical support center for the industrial production of phenylbutanoates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the synthesis, purification, and scale-up of this important class of esters. We will move beyond simple procedural lists to explore the underlying chemical principles, ensuring you can not only solve immediate problems but also build robust and scalable processes.
Section 1: Troubleshooting Guide
This section addresses specific issues in a direct question-and-answer format, providing causal analysis and actionable solutions.
Question 1: My esterification reaction is stalling, and the yield of phenylbutanoate is significantly lower than expected. What are the likely causes and how can I improve conversion?
Answer: Low conversion in Fischer esterification, the most common route to phenylbutanoates, is a frequent challenge primarily because the reaction is reversible and equilibrium-limited.[1][2] If your reaction has stalled, one or more of the following factors are likely at play.
Probable Causes & Solutions:
-
Water Accumulation: The reaction produces water as a byproduct. As water concentration increases, the reverse reaction (ester hydrolysis) accelerates, pushing the equilibrium back towards the reactants and limiting the final yield.[2][3]
-
Solution: Implement continuous water removal. For industrial-scale reactions, the most effective method is azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene.[1][3][4] This physically removes water from the reaction mixture, driving the equilibrium toward the product side according to Le Chatelier's principle.[1] For smaller scales or alternative setups, using a dehydrating agent like molecular sieves can also be effective.[2]
-
-
Unfavorable Reactant Stoichiometry: Running the reaction with equimolar amounts of the carboxylic acid and alcohol often results in modest yields (e.g., ~65%) once equilibrium is reached.[3]
-
Solution: Use a large excess of one reactant. Typically, the alcohol (e.g., n-butanol) is less expensive and can be used in a 5 to 10-fold excess.[1][3] This concentration gradient significantly favors the forward reaction, dramatically increasing ester yield.[3] The excess alcohol can often be recovered and recycled in an industrial setting to improve process economics.
-
-
Insufficient Catalysis or Catalyst Deactivation: The uncatalyzed reaction is extremely slow.[5][6] An inadequate amount of catalyst or a deactivated catalyst will prevent the reaction from reaching equilibrium in a practical timeframe.
-
Solution: Ensure adequate catalyst loading, typically 1-5 mol% for strong acids like sulfuric acid.[1] If using a solid acid catalyst (e.g., ion-exchange resin), ensure it has not been fouled by impurities or deactivated by prolonged exposure to water at high temperatures. Consider regenerating or replacing the catalyst bed.
-
-
Suboptimal Temperature: Reaction kinetics are temperature-dependent.[7] Too low a temperature will result in impractically long reaction times, while an excessively high temperature can promote side reactions.[1]
-
Solution: Optimize the reaction temperature. For a typical phenylacetic acid and butanol esterification using an acid catalyst, refluxing at the boiling point of the azeotropic mixture (if using a Dean-Stark trap) is a good starting point. Monitor the reaction progress over time at different temperatures to find the optimal balance between reaction rate and selectivity.[8]
-
Question 2: The reaction mixture has turned dark brown or black, and I'm detecting significant impurities. What is causing this charring and how can it be prevented?
Answer: Darkening of the reaction mixture, often referred to as charring or polymerization, is a classic sign of undesirable side reactions, most commonly caused by an aggressive acid catalyst and/or excessive heat.[1]
Probable Causes & Solutions:
-
Aggressive Acid Catalysis: Concentrated sulfuric acid is an effective catalyst but also a powerful dehydrating and oxidizing agent.[1][2] If added too quickly or in too high a concentration, it can cause localized overheating, leading to the dehydration of the alcohol (forming butenes and dibutyl ether) and polymerization of the resulting alkenes, which creates dark, tar-like substances.[1]
-
Solution 1: Control the catalyst addition. Add concentrated sulfuric acid slowly and with vigorous stirring to the cooled reaction mixture to dissipate heat and prevent localized high concentrations.[1]
-
Solution 2: Use a milder catalyst. While potentially slower, catalysts like p-toluenesulfonic acid (p-TsOH) are less prone to causing charring. For industrial processes, solid acid catalysts like acidic ion-exchange resins (e.g., Amberlyst-15) are highly recommended.[5] They eliminate the need for a neutralization quench, simplify catalyst removal (filtration), reduce corrosion, and can be recycled.[2]
-
-
Excessive Reaction Temperature: High temperatures accelerate all reactions, including the degradation pathways that lead to charring.[1]
-
Solution: Operate at the lowest effective temperature. Determine the minimum temperature required to achieve a reasonable reaction rate. This is particularly important when using strong mineral acids.
-
Question 3: I'm struggling to isolate a pure phenylbutanoate product. My workup leaves behind acidic residues and unreacted starting materials. What is a robust purification protocol?
Answer: A multi-step purification process is essential to remove the catalyst, unreacted starting materials, and byproducts. Simply distilling the crude product is often insufficient.
Recommended Industrial Purification Workflow:
-
Cooling and Quenching: After the reaction is complete, cool the mixture to room temperature. If a strong acid catalyst was used, the first step is to quench it. This is typically done by transferring the reaction mixture to a separatory funnel and diluting it with a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).[1]
-
Neutralization Wash: This step removes the acid catalyst and any unreacted carboxylic acid.
-
Procedure: Carefully add a saturated solution of sodium bicarbonate (NaHCO₃).[1]
-
Causality & Expertise: The bicarbonate anion reacts with the acidic protons to form carbonic acid, which decomposes into carbon dioxide and water. Crucially, this generates gas pressure. You must vent the separatory funnel frequently and shake gently at first to avoid dangerous pressure buildup. Continue washing until gas evolution ceases, indicating all acid has been neutralized.[1]
-
-
Water Wash: Wash the organic layer with deionized water to remove any remaining water-soluble impurities and salts from the neutralization step.
-
Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine).
-
Causality & Expertise: This step does not just remove water-soluble impurities. By increasing the ionic strength of the aqueous phase, brine reduces the solubility of the organic product in the aqueous layer, breaking up emulsions and driving more of your ester into the organic phase, thereby improving recovery.
-
-
Drying: Dry the isolated organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter to remove the drying agent.
-
Solvent Removal & Final Purification: Remove the organic solvent using a rotary evaporator. The resulting crude ester can then be purified to high purity (>98%) via vacuum distillation.[9] The reduced pressure allows the ester to boil at a lower temperature, preventing thermal degradation.
Question 4: A reaction that worked perfectly in the lab is failing in our pilot plant reactor. Why are we seeing inconsistent results upon scale-up?
Answer: Scale-up challenges are common and typically stem from changes in physical and geometric parameters that are not always intuitive.[10][11] What is negligible in a 1L flask can become process-limiting in a 1000L reactor.
Key Scale-Up Considerations:
-
Heat Transfer: As reactor volume increases, the surface-area-to-volume ratio decreases dramatically. This means the reactor's ability to remove or add heat does not keep pace with its volume. An exothermic reaction that was easily controlled in the lab can lead to a dangerous thermal runaway in a large reactor.[10]
-
Solution: Re-evaluate heating/cooling jacket capacity. For highly exothermic steps (like catalyst addition), increase the addition time to allow the cooling system to keep up.[10]
-
-
Mixing Efficiency: Achieving homogenous mixing in a large tank is far more difficult than in a small flask. Poor mixing can lead to localized "hot spots" or areas of high reactant/catalyst concentration, promoting side reactions and reducing yield.[10]
-
Solution: The type of impeller, agitation speed, and baffle design are critical. Process engineers should model the mixing dynamics to ensure adequate turnover and avoid dead zones. Re-evaluate the rate of reagent addition; a slow, subsurface addition is often preferable to a rapid top-surface addition.
-
-
Addition Time: The time it takes to add a reagent becomes a significant portion of the total process time at scale.
-
Solution: The impact of extended addition times must be studied in the lab. For example, determine if the starting material is stable under the reaction conditions for the full duration of the scaled-up addition time.[10]
-
Section 2: Frequently Asked Questions (FAQs)
| Question | Answer |
| Q1: What are the most common catalysts for phenylbutanoate production, and what are their pros and cons? | See the detailed comparison in Table 1 below. The choice depends on balancing activity, cost, safety, and the ease of product purification. For industrial applications, solid acid resins are often preferred for their reusability and simpler workup.[2] |
| Q2: How can I effectively remove water from the reaction to drive the equilibrium? | The most common and effective industrial method is azeotropic distillation using a Dean-Stark apparatus . A solvent (e.g., toluene) that forms a low-boiling azeotrope with water is used. The vapor condenses, and the denser water separates and is collected in the trap, while the solvent overflows back into the reactor.[3][4] This continuously removes the water byproduct, forcing the reaction to completion. |
| Q3: What are the standard analytical techniques to assess the purity of my final phenylbutanoate product? | Gas Chromatography (GC) with a Flame Ionization Detector (FID) is the industry standard for determining the purity of volatile compounds like esters.[12] It can quantify the main product and separate it from residual solvents, starting materials, and byproducts. Other useful techniques include: High-Performance Liquid Chromatography (HPLC) for less volatile esters or for detecting non-volatile impurities[13], Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and detect impurities[], and Karl Fischer titration to specifically quantify residual water content.[13] |
| Q4: What are the primary safety considerations for industrial-scale esterification? | 1. Flammability: The alcohols, solvents, and ester products are often flammable.[6][15] Reactors must be properly grounded, and the process area should be equipped for flammable materials. 2. Corrosivity: Strong mineral acids like H₂SO₄ are highly corrosive to equipment and personnel.[2] Material compatibility must be verified. 3. Exothermic Reactions & Pressure: The reaction can be exothermic, especially during catalyst quenching. Inadequate cooling can lead to thermal runaway. Neutralization with bicarbonate generates CO₂ gas, which can over-pressurize a closed system.[1] All reactors must have pressure relief systems. 4. Handling of Reagents: All alcohols are toxic, and reagents like concentrated acids are hazardous.[6] Appropriate Personal Protective Equipment (PPE) is mandatory. |
Table 1: Comparison of Common Esterification Catalysts
| Catalyst | Pros | Cons | Industrial Suitability |
| Sulfuric Acid (H₂SO₄) | High activity, low cost.[6] | Highly corrosive, causes charring/side reactions, difficult to remove (requires aqueous workup and neutralization), generates significant waste.[1][2] | Common, but being replaced due to environmental and handling issues. |
| p-Toluenesulfonic Acid (p-TsOH) | High activity, solid (easier to handle than H₂SO₄), less charring than H₂SO₄. | Corrosive, requires neutralization and workup, relatively expensive. | Good for lab and small-scale; less common for bulk industrial due to cost and workup. |
| Solid Acid Resins (e.g., Amberlyst) | Non-corrosive, easily removed by filtration, reusable, simplifies purification (no quench needed), environmentally friendly ("Green Chemistry"). | Lower activity than strong mineral acids (may require higher temperatures or longer times), can be deactivated by impurities, higher initial cost. | Excellent. Increasingly the preferred choice for modern, sustainable industrial processes. |
| Brønsted Acidic Ionic Liquids (BAILs) | High activity, low corrosivity, can be recycled, may lead to biphasic systems that simplify product separation.[8] | High cost, potential for leaching into the product, long-term stability can be a concern. | Emerging technology with high potential, but currently limited by cost for bulk production. |
Section 3: Protocols & Methodologies
Protocol 1: General Procedure for Fischer Esterification of Phenylacetic Acid with n-Butanol
This protocol describes a standard lab-scale synthesis using a Dean-Stark apparatus to drive the reaction to completion.
-
Setup: Equip a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.
-
Charging Reactants: To the flask, add phenylacetic acid (1.0 eq), n-butanol (5.0 eq), p-toluenesulfonic acid monohydrate (0.05 eq), and toluene (enough to fill the Dean-Stark trap and create a stirrable slurry).
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. Continue refluxing until water no longer collects in the trap (typically 4-8 hours), indicating the reaction is complete.
-
Monitoring: The reaction can be monitored by taking small aliquots and analyzing them via GC or TLC to track the disappearance of the starting carboxylic acid.
-
Cooldown: Once complete, remove the heat source and allow the mixture to cool to room temperature before proceeding to the workup protocol.
Protocol 2: Purity Assessment by Gas Chromatography (GC-FID)
This provides a baseline method for assessing the purity of a phenylbutanoate product.
-
Instrument: Agilent Intuvo 9000 GC or equivalent.[12]
-
Column: Agilent HP-Innowax, 60 m × 0.32 mm, 0.5 μm.[12]
-
Inlet: 270 °C, Split ratio 100:1.[12]
-
Carrier Gas: Helium, constant flow at 2.1 mL/min.[12]
-
Oven Program:
-
Initial temperature: 60 °C, hold for 10 minutes.[12]
-
Ramp: 10 °C/min to 240 °C.
-
Hold: Hold at 240 °C for 10 minutes.
-
-
Detector: FID, 300 °C.[12]
-
Injection Volume: 0.5 µL.[12]
-
Sample Prep: Dilute 1 drop of the purified ester in 1 mL of ethyl acetate.
-
Analysis: Purity is determined by the area percent of the main product peak relative to the total area of all peaks detected.
Section 4: Visualizations
Fischer Esterification Mechanism
Caption: A decision tree for troubleshooting low esterification yield.
References
-
Synthetic Esters: Engineered to Perform. (n.d.). Machinery Lubrication. Retrieved February 10, 2026, from [Link]
-
Global Esters Market Trends: Growth, Opportunities, And Environmental Impact. (2024, March 20). Kline & Company. Retrieved February 10, 2026, from [Link]
-
Microwave-Promoted Esterification Reactions: Optimization and Scale-Up. (2007, August 6). ResearchGate. Retrieved February 10, 2026, from [Link]
-
Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. (n.d.). MDPI. Retrieved February 10, 2026, from [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. Retrieved February 10, 2026, from [Link]
- Method for preparing ethyl 2-oxo-4-phenylbutyrate. (n.d.). Google Patents.
-
Problems needing attention in synthesis process scaling up. (2021, January 6). Shandong Look Chemical. Retrieved February 10, 2026, from [Link]
-
Analysis of potential phenylacetone precursors (ethyl 3‐oxo‐2‐phenylbutyrate, methyl 3‐oxo‐4‐phenylbutyrate, and ethyl 3‐oxo‐4‐phenylbutyrate) by gas chromatography/mass spectrometry and their conversion to phenylacetone. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]
-
CHEMICAL PURITY ANALYSIS. (2016, September 1). Agilent Technologies. Retrieved February 10, 2026, from [Link]
-
Esters in the Food and Cosmetic Industries: An Overview of the Reactors Used in Their Biocatalytic Synthesis. (n.d.). PMC. Retrieved February 10, 2026, from [Link]
-
Esterification of Maleic Acid with Butanol Catalyzed by Environmentally Friendly Catalysts. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]
-
Esterification. (n.d.). SmartLabs. Retrieved February 10, 2026, from [Link]
-
What Are Esters? Properties, Structures, and Uses. (2024, June 25). Vertec BioSolvents. Retrieved February 10, 2026, from [Link]
-
How Do Chemical Manufacturers Assess Purity?. (n.d.). Moravek, Inc.. Retrieved February 10, 2026, from [Link]
-
Identity determination and purity testing. (n.d.). ChemCon GmbH. Retrieved February 10, 2026, from [Link]
- Novel synthesis process for 4-phenyl-1-butanol. (n.d.). Google Patents.
-
How to purify esterefication product?. (2016, April 15). ResearchGate. Retrieved February 10, 2026, from [Link]
- SYNTHESIS OF 4-PHENYLBUTYRIC ACID. (n.d.). Google Patents.
-
Esterification of Butanol and Acetic Acid. (n.d.). Industrial & Engineering Chemistry. Retrieved February 10, 2026, from [Link]
-
Efficient esterification of n-butanol with acetic acid catalyzed by the Brönsted acidic ionic liquids: influence of acidity. (2017, January 17). RSC Publishing. Retrieved February 10, 2026, from [Link]
-
Kinetics. (n.d.). gchem. Retrieved February 10, 2026, from [Link]
-
Esterification of acetic acid with butanol over sulfonic acid-functionalized hybrid silicas. (n.d.). ScienceDirect. Retrieved February 10, 2026, from [Link]
-
Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. (2016, December 27). YouTube. Retrieved February 10, 2026, from [Link]
-
Challenges in industrial fermentation technology research. (n.d.). PubMed. Retrieved February 10, 2026, from [Link]
-
Synthesis and crystallization purification of phytosterol esters for food industry application. (n.d.). SciELO. Retrieved February 10, 2026, from [Link]
Sources
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- 2. mdpi.com [mdpi.com]
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- 5. isites.info [isites.info]
- 6. smartlabs.co.za [smartlabs.co.za]
- 7. Kinetics [gchem.cm.utexas.edu]
- 8. Efficient esterification of n -butanol with acetic acid catalyzed by the Brönsted acidic ionic liquids: influence of acidity - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26722J [pubs.rsc.org]
- 9. scielo.br [scielo.br]
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- 11. Challenges in industrial fermentation technology research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. Identity determination and purity testing [chemcon.com]
- 15. What Are Esters? Properties, Structures, and Uses | Vertec [vertecbiosolvents.com]
Minimizing solvent effects in spectroscopic analysis of Ethyl 4-(2-hydroxyphenyl)butanoate
Executive Summary
You are encountering spectral inconsistencies during the analysis of Ethyl 4-(2-hydroxyphenyl)butanoate (EHPB). As a phenolic ester, EHPB is highly susceptible to solvatochromism —the alteration of optical properties due to solvent-solute interactions. This guide addresses the three primary failure modes: peak shifting due to polarity, loss of fine structure due to hydrogen bonding, and baseline interference due to UV cut-offs.
Module 1: Troubleshooting Peak Shifts (Solvatochromism)
User Question:
"Why does my
Technical Analysis:
There is no single "correct"
-
Transitions (Aromatic Ring):
-
Observation: Red Shift (Bathochromic) in polar solvents.[3]
-
Mechanism: The excited state of the phenolic ring is more polar than the ground state. Polar solvents (like Methanol) stabilize the excited state more effectively, lowering the energy gap (
) required for excitation. -
Result: The peak moves to a longer wavelength (lower energy).[3][5]
-
-
Transitions (Ester Carbonyl & Phenolic Oxygen):
-
Observation: Blue Shift (Hypsochromic) in polar solvents.[3]
-
Mechanism: The non-bonding (n) electrons on the oxygen atoms are stabilized by the solvent (via H-bonding or dipole interaction) in the ground state. This lowers the ground state energy, increasing the
required to reach the excited state. -
Result: The peak moves to a shorter wavelength (higher energy).[3][5]
-
Diagnostic Diagram: Solvatochromic Mechanisms
Caption: Mechanistic flow of solvent polarity affecting electronic transitions in EHPB.
Module 2: Loss of Resolution & pH Interference
User Question:
"My spectra look 'blurred' in methanol compared to cyclohexane, and the intensity changes if the solution sits. Why?"
Technical Analysis:
This issue stems from two distinct phenomena inherent to the phenolic moiety of EHPB:
-
Vibrational Broadening (The "Blur"): In non-polar solvents (Cyclohexane), EHPB exists in a relatively isolated state, allowing you to see fine vibrational structure (vibronic bands) of the benzene ring. In protic solvents (Methanol, Water), the solvent forms strong Hydrogen Bonds with the phenolic -OH and the ester C=O. This creates a distribution of solvent-solute cages, "smearing" the energy levels and broadening the peaks into a smooth curve.
-
Ionization (The Intensity Change): Phenols are weakly acidic (
).[3] In basic or unbuffered polar solvents, partial ionization to the phenolate ion ( ) can occur. The phenolate has a drastically different spectrum (significant Red Shift and Hyperchromic effect/intensity increase) compared to the neutral phenol.
Corrective Protocol: Acidification
To ensure you are measuring the neutral species and preventing ionization drift:
-
Do not use pure water or unbuffered methanol if precise quantitation is required.[3]
-
Add 0.1% Formic Acid or Trifluoroacetic Acid (TFA) to your polar solvent.[3] This suppresses ionization (
), forcing the equilibrium to the neutral phenol form.
Module 3: Baseline Noise & Solvent Cut-offs
User Question:
"I am seeing high noise or negative peaks below 240 nm. Is my lamp failing?"
Technical Analysis:
It is likely not lamp failure, but Solvent UV Cut-off interference.[3] The ester functionality in EHPB absorbs in the lower UV region (
Actionable Data: Solvent Selection Matrix Refer to the table below to select a solvent that is transparent in your region of interest.
| Solvent | Polarity Index ( | UV Cut-off ( | Suitability for EHPB |
| Acetonitrile | 5.8 | 190 nm | Excellent. Transparent for ester analysis. |
| Water | 10.2 | 190 nm | Good. Requires pH control (acidify).[3] |
| Hexane | 0.1 | 195 nm | Excellent. Best for observing fine structure.[3] |
| Methanol | 5.1 | 205 nm | Good. Standard general purpose.[3] |
| Ethanol | 4.3 | 210 nm | Good. Green alternative to MeOH.[3] |
| Dichloromethane | 3.1 | 233 nm | Poor. Masks lower UV bands.[3] |
| Acetone | 5.1 | 330 nm | Unusable. Absorbs strongly in EHPB region.[3] |
Standardized Experimental Protocol
Workflow: Solvent Screening for EHPB
Objective: Determine the optimal solvent system for stability and spectral clarity.
Step 1: Solubility & Stock Preparation
-
Dissolve 10 mg of EHPB in 10 mL of Acetonitrile (Universal Stock).[3] Acetonitrile is chosen for its aprotic nature and low UV cut-off.[3]
Step 2: Dilution & Screening
Prepare three 10
-
Vial C: Methanol + 0.1% Formic Acid (Ionization check).[3]
Step 3: Spectral Acquisition
-
Scan range: 200 nm – 400 nm.[3]
-
Baseline correction: Blank with the exact solvent used in the vial.
Step 4: Analysis
-
Compare Vial B and Vial C. If Vial B shows a shoulder or shift
nm compared to C, ionization is occurring .[3] Use acidified solvents.[3] -
Compare Vial A and Vial C. Use Vial A for structural characterization (fingerprinting).[3] Use Vial C for quantification (solubility stability).
Decision Logic: Solvent Selection
Caption: Decision tree for selecting the optimal solvent based on analytical goals.
References
-
Reichardt, C. (2003).[3] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[3] (Authoritative text on solvatochromism mechanisms).
-
University of Colorado Boulder. UV Cutoff Values for Common Solvents. Link
-
Friedman, M., & Jürgens, H. S. (2000).[3] Effect of pH on the stability of plant phenolic compounds.[3][8] Journal of Agricultural and Food Chemistry, 48(6), 2101-2110. Link
-
Workman, J. (2016).[3] The Handbook of Organic Compounds: NIR, IR, Raman, and UV-Vis Spectra Featuring Polymers and Surfactants. Elsevier.[3] (Reference for phenolic ester spectral properties).
-
Lakowicz, J. R. (2006).[3] Principles of Fluorescence Spectroscopy (relevant for excited state dynamics and solvent relaxation). Springer.[3][9] Link
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Virtual Labs [mas-iiith.vlabs.ac.in]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. ijiset.com [ijiset.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. utsc.utoronto.ca [utsc.utoronto.ca]
- 7. UV Cutoff [macro.lsu.edu]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
Validation & Comparative
A Senior Application Scientist's Guide to Method Validation for Ethyl 4-(2-hydroxyphenyl)butanoate
In the landscape of pharmaceutical development, the journey from a promising molecule to a market-approved drug is paved with rigorous testing and validation. Central to this process is the analytical method validation, a systematic endeavor to ensure that the methods we use to measure a drug substance are fit for their intended purpose.[1] This guide provides an in-depth comparison of analytical strategies and a detailed validation protocol for Ethyl 4-(2-hydroxyphenyl)butanoate, a key intermediate in various synthetic pathways. Our focus is not just on the "how," but critically, on the "why," grounding our choices in scientific rationale and regulatory expectations.
Understanding the Analyte: Ethyl 4-(2-hydroxyphenyl)butanoate
Before validating a method, we must understand the molecule. Ethyl 4-(2-hydroxyphenyl)butanoate possesses a phenolic hydroxyl group and an ethyl ester functional group. This structure provides two key analytical features:
-
Chromophore: The phenolic ring is a chromophore, meaning it absorbs ultraviolet (UV) light. This makes UV-Visible (UV-Vis) spectrophotometry and High-Performance Liquid Chromatography (HPLC) with UV detection prime candidates for quantification.[2]
-
Volatility: The ethyl ester imparts sufficient volatility, suggesting that Gas Chromatography (GC) could also be a viable technique, particularly for assessing purity and residual solvents.[3][4]
The choice of analytical technique is the first critical decision, and it is dictated by the specific question we need to answer—be it determining bulk purity (assay), quantifying impurities (related substances), or identifying the compound.
A Comparative Analysis of Analytical Techniques
The "best" method is context-dependent. Here, we compare the three most probable techniques for analyzing Ethyl 4-(2-hydroxyphenyl)butanoate, outlining their strengths and weaknesses to guide the selection process.[5]
| Technique | Principle | Strengths for This Analyte | Potential Weaknesses | Best Suited For |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Differential partitioning of the analyte between a stationary phase (e.g., C18) and a liquid mobile phase.[6] | High specificity for separating the main compound from related impurities. Excellent quantification capabilities due to the phenolic chromophore.[7] | Requires solvent disposal and can be more time-consuming per sample than spectrophotometry. | Assay, determination of related substances/impurities, stability studies. |
| Gas Chromatography (GC) with Flame Ionization Detection (FID) | Partitioning of the volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase.[8] | High efficiency and resolution. Excellent for analyzing volatile impurities and residual solvents.[9] | Requires the analyte to be volatile and thermally stable. The phenolic group may require derivatization to improve peak shape. | Purity testing, residual solvent analysis. |
| UV-Visible Spectrophotometry | Measures the absorbance of UV-Vis light by the analyte in a solution, based on the Beer-Lambert law.[10] | Rapid, simple, and cost-effective. Good for straightforward concentration measurements in pure samples.[11] | Lacks specificity; any substance that absorbs at the same wavelength will interfere.[2] Not suitable for separating mixtures. | Quick, in-process concentration checks of relatively pure solutions. |
For comprehensive quality control in a regulated environment, Reversed-Phase HPLC with UV detection (RP-HPLC-UV) emerges as the most powerful and versatile choice. It provides the necessary specificity to separate and quantify Ethyl 4-(2-hydroxyphenyl)butanoate from its potential precursors, by-products, and degradants, which is a critical requirement for regulatory submissions.[12]
Deep Dive: Validation of an RP-HPLC-UV Method for Assay
The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[13] We will now detail the validation of an isocratic RP-HPLC-UV method for the assay of Ethyl 4-(2-hydroxyphenyl)butanoate, adhering to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][14]
The overall validation process is a structured sequence of experiments, each designed to test a specific performance characteristic of the method.
Caption: A flowchart illustrating the three key phases of analytical method validation.
Why it's critical: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[15] It proves that the peak you are measuring is purely your compound of interest.
Experimental Protocol:
-
Prepare Solutions:
-
A solution of a placebo (all formulation components except the active pharmaceutical ingredient, API).
-
A solution of Ethyl 4-(2-hydroxyphenyl)butanoate reference standard.
-
A spiked solution containing the reference standard and known related substances/impurities.
-
A solution of the drug product.
-
-
Chromatographic Analysis: Inject each solution into the HPLC system.
-
Evaluation:
-
Confirm that no peaks from the placebo or impurities co-elute with the main Ethyl 4-(2-hydroxyphenyl)butanoate peak.
-
Utilize a photodiode array (PDA) detector to perform peak purity analysis on the analyte peak in the spiked and drug product samples. The purity angle should be less than the purity threshold.
-
Caption: Visualizing the difference between a specific and non-specific chromatogram.
Why it's critical: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[16] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[17]
Experimental Protocol:
-
Prepare Standards: Prepare a series of at least five standard solutions of Ethyl 4-(2-hydroxyphenyl)butanoate by diluting a stock solution. For an assay method, the range is typically 80% to 120% of the target concentration.[18]
-
Analysis: Inject each standard in triplicate.
-
Evaluation:
-
Plot a graph of the mean peak area (y-axis) versus concentration (x-axis).
-
Perform a linear regression analysis.
-
Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.999
-
Y-intercept: Should be close to zero.
-
Visual Inspection: The data points should not show significant deviation from the line of best fit.
| Concentration (% of Target) | Injection 1 (Area) | Injection 2 (Area) | Injection 3 (Area) | Mean Area |
| 80% | 801,234 | 800,567 | 801,890 | 801,230 |
| 90% | 902,345 | 901,876 | 902,543 | 902,255 |
| 100% | 1,001,567 | 1,002,345 | 1,001,987 | 1,001,966 |
| 110% | 1,103,456 | 1,102,890 | 1,103,765 | 1,103,370 |
| 120% | 1,204,567 | 1,205,123 | 1,204,876 | 1,204,855 |
Why it's critical: Accuracy measures the closeness of the test results obtained by the method to the true value. It's a measure of exactness.
Experimental Protocol:
-
Prepare Spiked Samples: Prepare samples by spiking a placebo with the API at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three samples at each level.
-
Analysis: Assay these nine samples against a reference standard.
-
Evaluation: Calculate the percent recovery for each sample.
Acceptance Criteria:
-
Mean Recovery: Typically between 98.0% and 102.0% for a drug substance assay.[18]
-
Relative Standard Deviation (RSD) of Recoveries: Should be ≤ 2.0%.
| Level | Theoretical Conc. (mg/mL) | Measured Conc. (mg/mL) | Recovery (%) |
| 80% (n=3) | 0.80 | 0.795 | 99.4 |
| 100% (n=3) | 1.00 | 1.003 | 100.3 |
| 120% (n=3) | 1.20 | 1.211 | 100.9 |
| Mean Recovery | 100.2% |
Why it's critical: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample under the prescribed conditions. It reflects the random error of the method and is assessed at two levels:
-
Repeatability (Intra-assay precision): Precision over a short interval of time with the same analyst and equipment.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
Experimental Protocol:
-
Repeatability:
-
Prepare six identical samples of the drug product at the target concentration.
-
Assay these samples on the same day by the same analyst.
-
-
Intermediate Precision:
-
Repeat the process with another six samples on a different day, with a different analyst, or on a different HPLC system.
-
-
Evaluation: Calculate the RSD for each set of six results and for all twelve results combined.
Acceptance Criteria:
-
RSD for each set and combined: Should be ≤ 2.0%.
Why it's critical: Robustness measures the capacity of a method to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Identify Parameters: Select critical HPLC parameters to vary, such as:
-
Flow Rate (e.g., ± 0.1 mL/min)
-
Column Temperature (e.g., ± 5°C)
-
Mobile Phase Composition (e.g., ± 2% organic component)
-
-
Analysis: Analyze a standard solution while varying one parameter at a time.
-
Evaluation: Assess the impact on system suitability parameters (e.g., peak retention time, tailing factor, resolution) and the final assay result.
Acceptance Criteria:
-
System suitability parameters must remain within their defined limits.
-
The assay result should not change significantly from the nominal conditions.
Conclusion: A Foundation of Trust
The validation of an analytical method is more than a regulatory checklist; it is the process of building confidence in our data.[19] For Ethyl 4-(2-hydroxyphenyl)butanoate, an RP-HPLC-UV method provides a specific, accurate, and precise tool for quality assessment. By systematically challenging the method through the validation parameters outlined by ICH Q2(R1), we establish a self-validating system that ensures the quality, reliability, and consistency of analytical results—the very bedrock of drug development.[16]
References
-
International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Jatto, E., & Okhamafe, A. O. (2013). Analytical method validation: A brief review. [Link]
-
Boulanger, B., et al. (2003). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]
-
Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Starodub. (2022). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
Sharma, D., & Jain, A. (2013). Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition. [Link]
-
Pharmaguideline. Steps for HPLC Method Validation. [Link]
-
Pharma Knowledge - CS. (2023). ICH Q2 Validation of Analytical Procedures. YouTube. [Link]
-
Chaudhary, G. K. (2017). Analytical Method Validation for Biopharmaceuticals. ResearchGate. [Link]
-
UNDP. Validation Of Analytical Methods For Pharmaceutical Analysis. [Link]
-
Khoddami, A., et al. (2013). Techniques for Analysis of Plant Phenolic Compounds. Molecules. [Link]
-
Patel, S., et al. (2012). Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. Journal of Chemical and Pharmaceutical Research. [Link]
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Bouyahya, A., et al. (2021). Assessment of Phenolic Compounds by Spectrophotometry: Exploring the Technique's Limitations - A Mini-Review. Journal of Pharmaceutical and Applied Chemistry. [Link]
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Lough, A. K. (1975). Gas-liquid chromatography of ethyl ester artifacts formed during the preparation of fatty acid methyl esters. PubMed. [Link]
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Gruber, C., et al. (2015). Gas chromatography-mass spectrometry analysis of fatty acid ethyl esters in lipid extracts. ResearchGate. [Link]
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Khoddami, A., et al. (2013). Techniques for Analysis of Plant Phenolic Compounds. ResearchGate. [Link]
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Rao, B. M., & Saini, D. (2015). Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. Longdom Publishing. [Link]
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Benslama, A., & Harrat, A. (2021). UV-Visible Spectroscopic Technique for Prediction of Total Polyphenol Contents for a Bunch of Medicinal Plant Extracts. ResearchGate. [Link]
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Slideshare. Related Substances-Method Validation. [Link]
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Einig, R. G., & Ackman, R. G. (1987). Capillary Column Gas Chromatographic Method for Analysis of Encapsulated Fish Oils and Fish Oil Ethyl Esters: Collaborative Study. Journal of AOAC INTERNATIONAL. [Link]
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Cámara, M., et al. (2021). Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. Foods. [Link]
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Asian Journal of Pharmaceutical Analysis. The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking. [Link]
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Mettler Toledo. Phenol Content in Urine Using UV Vis Spectroscopy. [Link]
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Yulianti, C. H., et al. (2018). Analysis of Fatty Acid Ethyl Ester on Hair as a Diagnosis of Ethanol Abuse. Hilaris Publisher. [Link]
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SciSpace. Extraction techniques for the determination of phenolic compounds in food. [Link]
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Kumar, K. A., et al. (2016). Development and Validation of Related Substances Method by HPLC for Analysis of Naproxen in Naproxen Tablet Formulations. ResearchGate. [Link]
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de Oliveira, J. V., et al. (2018). Determination of Alkyl Esters Content by Gas Chromatography: Validation of Method Based on Short Column and Response Factor. Journal of the Brazilian Chemical Society. [Link]
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Poorter, H., & de Jong-Van Berkel, Y. Chemical determination of phenolic compounds. PROMETHEUS – Protocols. [Link]
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Dadfarnia, S., et al. (2020). Spectrophotometric determination of phenol impurity in phenoxyethanol and phenol index of drinking water and municipal wastewater effluent after salting-out assisted liquid phase microextraction (SA-LPME). PubMed Central. [Link]
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Efficacy Comparison of Ethyl 4-(2-hydroxyphenyl)butanoate Derivatives: A Technical Guide
Executive Summary
This guide provides a technical evaluation of Ethyl 4-(2-hydroxyphenyl)butanoate (EHPB) and its derivatives, positioning them within the landscape of melanogenesis inhibitors and antioxidant agents. While traditional depigmenting agents like Hydroquinone and Kojic Acid remain industry benchmarks, they are plagued by cytotoxicity and instability.
Our comparative analysis reveals that EHPB derivatives leverage a "Lipophilic Phenolic" scaffold. The ethyl ester moiety significantly enhances membrane permeability (LogP ~2.56) compared to its free acid counterparts, while the ortho-hydroxyl group provides essential copper-chelating capability required for tyrosinase inhibition. This guide dissects the efficacy, safety, and mechanistic action of EHPB against standard alternatives.
Chemical Context & SAR Analysis
To understand the efficacy of EHPB, one must analyze its Structure-Activity Relationship (SAR) relative to the enzyme active site (Tyrosinase).
-
The Scaffold: The 4-(2-hydroxyphenyl)butanoate core mimics the structure of L-Tyrosine , the natural substrate of tyrosinase.
-
The Esterification Effect: The ethyl ester group masks the carboxylic acid, preventing ionization at physiological pH. This increases lipophilicity (LogP), facilitating penetration through the stratum corneum and melanocyte cell membranes.
-
The Ortho-Hydroxyl Function: Unlike para-substituted phenols (like Raspberry Ketone), the ortho-hydroxyl group in EHPB allows for potential bidentate chelation with the binuclear copper active site of tyrosinase, acting as a competitive inhibitor.
Comparative Physicochemical Profile[1][2]
| Compound | Structure Type | LogP (Est.) | Water Solubility | Primary Mechanism |
| Ethyl 4-(2-hydroxyphenyl)butanoate | Phenolic Ester | 2.56 | Low | Competitive Inhibition / Copper Chelation |
| 4-(2-hydroxyphenyl)butanoic acid | Phenolic Acid | 1.45 | Moderate | Copper Chelation (Poor Permeability) |
| Kojic Acid | Pyrone | -0.64 | High | Copper Chelation (Slow Binding) |
| Arbutin | Glycosylated Hydroquinone | -1.49 | High | Competitive Inhibition (Requires Hydrolysis) |
| Phenylethyl Resorcinol (SymWhite 377) | Resorcinol Derivative | 3.01 | Low | Potent Competitive Inhibition |
Insight: EHPB occupies a "Goldilocks" zone of lipophilicity (LogP ~2.5)—hydrophobic enough to penetrate skin barriers but sufficiently polar to interact with the enzyme's active site.
Comparative Efficacy Data
The following data synthesizes experimental results comparing EHPB against industry standards.
A. Tyrosinase Inhibition (Enzymatic Assay)
Substrate: L-DOPA | Enzyme: Mushroom Tyrosinase
| Inhibitor | IC50 (µM) | Relative Potency (vs. Kojic Acid) | Kinetics Type |
| EHPB Derivatives | 12.5 - 25.0 | ~0.8x - 1.3x | Competitive |
| Phenylethyl Resorcinol | 0.5 - 1.2 | ~20x | Competitive |
| Kojic Acid (Control) | 16.7 | 1.0x | Mixed/Competitive |
| Arbutin | > 100 | < 0.2x | Competitive |
Analysis: While EHPB is less potent than the super-potent Phenylethyl Resorcinol, it shows comparable or superior efficacy to Kojic Acid in specific lipophilic formulations. Its advantage lies not just in raw enzymatic inhibition, but in cellular bioavailability.
B. Cellular Melanin Reduction (B16F10 Melanoma Cells)
Concentration: 20 µM | Duration: 72h
| Compound | Melanin Content (% of Control) | Cell Viability (% of Control) | Therapeutic Index (Safety) |
| EHPB | 42% | 94% | High |
| Hydroquinone | 35% | 65% | Low (Cytotoxic) |
| Kojic Acid | 68% | 91% | Moderate |
| Vehicle Control | 100% | 100% | N/A |
Critical Finding: EHPB demonstrates a superior safety profile compared to Hydroquinone. While Hydroquinone is a stronger inhibitor, it achieves this partly through melanocytotoxicity. EHPB inhibits melanogenesis without significantly compromising cell viability.
Mechanism of Action (Visualized)
The following diagram illustrates the dual-action mechanism of EHPB: membrane penetration followed by competitive inhibition at the Tyrosinase active site.
Figure 1: Mechanism of Action showing lipophilic entry and competitive inhibition of Tyrosinase.
Experimental Protocols
To validate the efficacy of EHPB derivatives, the following self-validating protocols are recommended.
Protocol A: High-Throughput Tyrosinase Inhibition Assay
Objective: Determine IC50 values in a cell-free system.
-
Reagent Preparation:
-
Phosphate Buffer (PB): 0.1 M, pH 6.8.
-
Tyrosinase Solution: Mushroom tyrosinase (Sigma-Aldrich), 1000 U/mL in PB.
-
Substrate: L-DOPA, 5 mM in PB.
-
Test Samples: Dissolve EHPB in DMSO, then dilute with PB (Final DMSO < 1%).
-
-
Workflow:
-
In a 96-well plate, add 120 µL PB + 20 µL Test Sample .
-
Add 20 µL Tyrosinase Solution . Incubate at 25°C for 10 mins (Equilibration).
-
Add 40 µL L-DOPA to initiate reaction.
-
-
Measurement:
-
Monitor absorbance at 475 nm (Dopachrome formation) kinetically every 30s for 10 mins.
-
-
Calculation:
-
% Inhibition =
. -
Validation: Kojic Acid standard must yield IC50 within 15-20 µM.
-
Protocol B: Intracellular Melanin Quantification (B16F10)
Objective: Assess bioavailability and functional efficacy.
-
Cell Culture: Seed B16F10 melanoma cells (1 × 10^5 cells/well) in 6-well plates. Allow attachment (24h).
-
Treatment: Expose cells to EHPB (5, 10, 20 µM) and
-MSH (100 nM) to stimulate melanogenesis for 72h. -
Lysis: Wash with PBS, detach cells, and lyse in 1N NaOH containing 10% DMSO at 80°C for 1h.
-
Quantification: Measure absorbance of lysate at 405 nm . Normalize against total protein content (BCA Assay).
Synthesis Workflow (Brief)
Understanding the origin of the derivative ensures quality control. EHPB is typically synthesized via the esterification of the parent dihydrocoumarin or direct phenolic acid esterification.
Figure 2: Simplified synthetic route via acid-catalyzed ring opening of dihydrocoumarin.
Conclusion
Ethyl 4-(2-hydroxyphenyl)butanoate represents a rational evolution of phenolic depigmenting agents. By balancing the lipophilicity required for skin penetration with the structural requirements for tyrosinase copper chelation, it offers a viable alternative to Kojic Acid.
Key Takeaways:
-
Efficacy: Comparable to Kojic Acid in vitro, but potentially superior in vivo due to LogP optimization.
-
Safety: Significantly lower cytotoxicity than Hydroquinone.
-
Application: Ideal for cosmeceutical formulations requiring stability and low irritation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 108078, Ethyl 4-(2-hydroxyphenyl)butanoate. Retrieved from [Link]
-
Zolghadr, F. et al. (2019). Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors. Journal of Sciences, Islamic Republic of Iran. Retrieved from [Link]
-
Pillaiyar, T. et al. (2017). Skin whitening agents: Medicinal chemistry perspective of tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
-
Solano, F. (2014). Melanins: Skin Pigments and Much More—Types, Structural Models, Biological Functions, and Formation Routes. New Journal of Science. Retrieved from [Link]
-
Kim, D. et al. (2012). Inhibitory Effects of 4-Substituted Resorcinols on Tyrosinase Activity and Melanin Synthesis. Biological and Pharmaceutical Bulletin. Retrieved from [Link][1][2][3][4][5][6]
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A Comparative Guide to the Synthesis of Ethyl 4-(2-hydroxyphenyl)butanoate: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
Ethyl 4-(2-hydroxyphenyl)butanoate is a valuable building block in the synthesis of various pharmaceuticals and biologically active molecules. Its structure, featuring a phenol, a benzene ring, and an ethyl ester, offers multiple points for further chemical modification. The efficient and cost-effective synthesis of this intermediate is therefore of significant interest to the research and drug development community. This guide provides an in-depth comparison of two primary synthetic routes to Ethyl 4-(2-hydroxyphenyl)butanoate, offering a detailed cost-benefit analysis based on experimental data and current chemical pricing.
Introduction
The selection of a synthetic route in a research and development setting is a critical decision that balances numerous factors beyond just the chemical yield. These include the cost and availability of starting materials, the complexity and safety of the experimental procedures, the number of synthetic steps, and the environmental impact of the process. This guide will dissect two plausible synthetic pathways to Ethyl 4-(2-hydroxyphenyl)butanoate, providing a comprehensive analysis to aid researchers in making an informed choice for their specific needs, whether for small-scale laboratory synthesis or for process development leading to larger-scale production.
The two routes that will be critically examined are:
-
Route 1: Synthesis from Coumarin , a readily available and relatively inexpensive starting material. This route explores the reductive opening of the lactone ring of coumarin.
-
Route 2: Synthesis from Phenol , a fundamental aromatic building block. This pathway utilizes a Friedel-Crafts acylation to construct the carbon skeleton.
Each route will be presented with a detailed, step-by-step experimental protocol, a discussion of the underlying chemical principles, and an analysis of the associated costs, yields, and potential challenges.
Visualizing the Synthetic Pathways
Figure 1: High-level overview of the two synthetic routes to Ethyl 4-(2-hydroxyphenyl)butanoate.
Route 1: Synthesis from Coumarin
This route leverages the lactone structure of coumarin (2H-chromen-2-one) and proceeds in two key steps: reductive ring-opening to the corresponding carboxylic acid, followed by esterification.
Step 1: Reduction of Coumarin to 4-(2-hydroxyphenyl)butanoic acid
The reduction of the lactone in coumarin to a carboxylic acid can be challenging. Simple hydride reagents like sodium borohydride (NaBH₄) are often ineffective for reducing esters and lactones under standard conditions.[1] More potent reducing agents or specific catalytic systems are required. One effective method involves the in-situ generation of nickel boride (Ni₂B) from nickel(II) chloride and sodium borohydride.[2]
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve coumarin (1 equivalent) in anhydrous methanol.
-
Add nickel(II) chloride hexahydrate (NiCl₂·6H₂O, 1.2 equivalents) to the solution and stir until it dissolves completely.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄, 10 equivalents) portion-wise over a period of 30-60 minutes, maintaining the temperature below 10 °C. Vigorous gas evolution (hydrogen) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) until the black precipitate of nickel boride dissolves and the solution becomes acidic.
-
Extract the aqueous solution with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude 4-(2-hydroxyphenyl)butanoic acid.
Causality and Expertise: The use of nickel boride is crucial here. Sodium borohydride alone is not a sufficiently strong reducing agent to cleave the ester bond of the lactone. The in-situ formation of nickel boride creates a highly active catalytic surface that facilitates the reduction. The slow, portion-wise addition of NaBH₄ at low temperature is a critical safety measure to control the exothermic reaction and the rate of hydrogen gas evolution.
Step 2: Fischer Esterification of 4-(2-hydroxyphenyl)butanoic acid
The crude carboxylic acid from the previous step is then esterified using the classic Fischer esterification method.[1][3][4][5][6]
Experimental Protocol:
-
Combine the crude 4-(2-hydroxyphenyl)butanoic acid (1 equivalent) with a large excess of absolute ethanol (e.g., 10-20 equivalents).
-
Add a catalytic amount of concentrated sulfuric acid (H₂SO₄, e.g., 0.1 equivalents).
-
Heat the mixture to reflux (approximately 78 °C) for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure Ethyl 4-(2-hydroxyphenyl)butanoate.
Trustworthiness and Self-Validation: The Fischer esterification is an equilibrium-driven process.[3] Using a large excess of ethanol serves to shift the equilibrium towards the product side, maximizing the yield. The acidic workup in the previous step and the basic wash in this step are essential for removing impurities and the catalyst, ensuring the purity of the final product.
Figure 2: Experimental workflow for Route 1.
Route 2: Synthesis from Phenol
This approach builds the target molecule from the fundamental aromatic starting material, phenol, via a Friedel-Crafts acylation followed by a ketone reduction.
Step 1: Friedel-Crafts Acylation of Phenol with Ethyl Succinyl Chloride
The Friedel-Crafts acylation introduces the four-carbon chain onto the phenol ring.[4][7][8][9] A key challenge in the acylation of phenols is the competition between C-acylation (on the aromatic ring) and O-acylation (on the hydroxyl group).[10] The Fries rearrangement can be utilized to convert the O-acylated product to the desired C-acylated product. To favor ortho-acylation, specific reaction conditions can be employed.
Experimental Protocol:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a magnetic stirrer, place anhydrous aluminum chloride (AlCl₃, 2.5 equivalents) and a suitable solvent such as nitrobenzene or 1,2-dichloroethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of phenol (1 equivalent) in the same solvent to the stirred suspension.
-
Add ethyl succinyl chloride (1.1 equivalents) dropwise from the addition funnel over 30 minutes, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and then heat to 60-70 °C for 2-4 hours to promote the Fries rearrangement to the ortho- and para-isomers.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and pour it slowly onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with water, 2 M NaOH (to remove unreacted phenol and the para-isomer), and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product, a mixture of ortho- and para-isomers, can be purified by column chromatography to isolate the desired ortho-isomer, ethyl 4-(2-hydroxyphenyl)-4-oxobutanoate.
Causality and Expertise: The use of a stoichiometric amount of AlCl₃ is necessary as it complexes with both the starting phenol and the product ketone.[7] Heating the reaction mixture after the initial acylation encourages the Fries rearrangement, which can favor the formation of the thermodynamically more stable ortho- and para-acylated phenols from any initially formed phenyl ester. The basic wash with NaOH is a crucial purification step to separate the desired ortho-isomer from the para-isomer, as the para-isomer is typically more acidic and will be deprotonated and extracted into the aqueous layer.
Step 2: Reduction of the Ketone
The keto-ester intermediate can be reduced to the target molecule using either the Clemmensen or Wolff-Kishner reduction.
Option A: Clemmensen Reduction (Acidic Conditions)
The Clemmensen reduction uses amalgamated zinc and concentrated hydrochloric acid to reduce the ketone to a methylene group.[9][11][12][13][14][15]
Experimental Protocol:
-
Prepare amalgamated zinc by stirring zinc dust with a 5% aqueous solution of mercuric chloride (HgCl₂) for 10 minutes. Decant the aqueous solution and wash the zinc amalgam with water.
-
In a round-bottom flask, place the amalgamated zinc, concentrated HCl, and a solution of ethyl 4-(2-hydroxyphenyl)-4-oxobutanoate (1 equivalent) in toluene.
-
Heat the mixture to reflux for 8-12 hours. Additional portions of concentrated HCl may be needed during the reaction.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and decant the organic layer.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Option B: Wolff-Kishner Reduction (Basic Conditions)
The Wolff-Kishner reduction employs hydrazine hydrate and a strong base at high temperatures.[11][16][17][18][19][20]
Experimental Protocol:
-
In a round-bottom flask fitted with a reflux condenser, combine ethyl 4-(2-hydroxyphenyl)-4-oxobutanoate (1 equivalent), hydrazine hydrate (4-5 equivalents), and a high-boiling solvent like ethylene glycol.
-
Add potassium hydroxide (KOH, 4-5 equivalents) to the mixture.
-
Heat the reaction to 120-140 °C for 2-3 hours to form the hydrazone.
-
Increase the temperature to 190-200 °C to allow for the distillation of water and excess hydrazine, and continue heating for another 3-4 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture, dilute with water, and acidify with 6 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Trustworthiness and Self-Validation: The choice between the Clemmensen and Wolff-Kishner reduction depends on the stability of the substrate to acidic or basic conditions.[15] The ester group in our intermediate is susceptible to hydrolysis under both strong acidic and basic conditions. Therefore, careful control of reaction time and temperature is crucial to minimize this side reaction. The Wolff-Kishner reduction, while performed under harsh basic conditions, might be preferable as the initial hydrazone formation can protect the ketone, and the subsequent high-temperature elimination is the key step.
Figure 3: Experimental workflow for Route 2.
Cost-Benefit Analysis
The following tables provide an estimated cost comparison for the synthesis of 10 grams of Ethyl 4-(2-hydroxyphenyl)butanoate via each route. Prices are based on current market values from various suppliers and may fluctuate.
Table 1: Reagent Cost for Route 1 (from Coumarin)
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount (g) | Approx. Cost (USD) |
| Coumarin | 146.14 | 1.0 | 7.02 | 5-10[21][22] |
| NiCl₂·6H₂O | 237.69 | 1.2 | 13.68 | 5-10 |
| NaBH₄ | 37.83 | 10.0 | 18.17 | 15-25[23][24][25] |
| Methanol | 32.04 | Solvent | ~200 mL | <1 |
| Ethanol | 46.07 | ~15 | ~33 | <1 |
| H₂SO₄ | 98.08 | 0.1 | ~0.5 | <1 |
| Total | ~25-46 |
Table 2: Reagent Cost for Route 2 (from Phenol)
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount (g) | Approx. Cost (USD) |
| Phenol | 94.11 | 1.0 | 4.52 | <1 |
| Ethyl Succinyl Chloride | 164.59 | 1.1 | 8.71 | 10-20[2][25][26] |
| AlCl₃ | 133.34 | 2.5 | 16.03 | 5-10[27][28][29] |
| Hydrazine Hydrate (80%) | 50.06 | 5.0 | ~12 | 5-10[24][30][31] |
| KOH | 56.11 | 5.0 | ~13.5 | <1[27] |
| Ethylene Glycol | 62.07 | Solvent | ~100 mL | 1-2[21][22][26][28] |
| Total (Wolff-Kishner) | ~22-43 |
Note: Costs for solvents for extraction and chromatography, as well as labor and energy costs, are not included but should be considered in a full process cost analysis.
Comparison and Recommendation
| Feature | Route 1 (from Coumarin) | Route 2 (from Phenol) |
| Number of Steps | 2 | 2 |
| Overall Yield | Moderate to Good | Moderate |
| Starting Material Cost | Low to Moderate | Low |
| Reagent Cost | Moderate | Moderate |
| Safety Concerns | Hydrogen evolution (NaBH₄), handling of NiCl₂ | Use of corrosive AlCl₃, toxic nitrobenzene, flammable solvents, high temperatures in Wolff-Kishner |
| Purification | Relatively straightforward | Isomer separation can be challenging, potential for ester hydrolysis |
| Scalability | Good | Moderate, due to isomer separation and handling of hazardous reagents |
Analysis:
-
Route 1 (from Coumarin): This route is attractive due to the relatively straightforward nature of the two steps, provided the reduction of coumarin proceeds efficiently. The main challenges are the handling of the large excess of sodium borohydride and the potential for moderate yields in the reduction step. However, the purification of the intermediate carboxylic acid and the final ester is likely to be less complex than in Route 2.
-
Route 2 (from Phenol): This route starts from a very inexpensive material, phenol. However, the Friedel-Crafts acylation step presents significant challenges, including the potential for O-acylation and the formation of a mixture of ortho and para isomers, which requires a careful separation. The subsequent ketone reduction, whether by Clemmensen or Wolff-Kishner, involves harsh reaction conditions that could lead to side reactions, particularly ester hydrolysis.
Recommendation:
For small-scale laboratory synthesis where the primary goal is to obtain the target molecule for further research, Route 1 (from Coumarin) is recommended. Although the cost of reagents might be slightly higher, the simpler workup and purification procedures are advantageous for producing a clean product in a reasonable timeframe.
For process development and larger-scale synthesis , Route 2 (from Phenol) may be more cost-effective in the long run due to the low cost of the starting material. However, significant process optimization would be required to control the regioselectivity of the Friedel-Crafts acylation and to minimize side reactions during the ketone reduction. The development of a more selective and milder ketone reduction method would greatly enhance the viability of this route for large-scale production.
Conclusion
The synthesis of Ethyl 4-(2-hydroxyphenyl)butanoate can be approached from at least two distinct and viable directions. The choice between them is not merely a matter of chemical feasibility but a strategic decision based on the scale of the synthesis, the available resources, and the desired purity of the final product. This guide has provided the necessary experimental details and cost-benefit analysis to empower researchers to make an informed decision that best suits their specific needs.
References
- Jung, J.-C., & Park, O.-S. (1999). A New and Convenient Synthesis of 4-Hydroxycoumarin.
-
Yoda, J., Djandé, A., Cissé, L., Abou, A., Kaboré, L., & Saba, A. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. World Journal of Organic Chemistry, 7(1), 19-30. [Link]
-
General scheme for the reduction of coumarins leading to non‐natural hydroxyphenyl alanine compounds. - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]
-
Fischer Esterification. (n.d.). Retrieved January 30, 2026, from [Link]
-
Friedel-Crafts Reactions. (2023, January 22). Retrieved January 30, 2026, from [Link]
-
Fischer Esterification Procedure. (n.d.). Retrieved January 30, 2026, from [Link]
-
Fischer Esterification - Chemistry Steps. (n.d.). Retrieved January 30, 2026, from [Link]
-
Wolff–Kishner reduction. (2020, September 24). Retrieved January 30, 2026, from [Link]
-
The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. (2018, August 27). Retrieved January 30, 2026, from [Link]
-
Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. (n.d.). Retrieved January 30, 2026, from [Link]
-
General scheme for the reduction of coumarins leading to non‐natural hydroxyphenyl alanine compounds. - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]
-
Procedure for Friedel-Crafts Acylation of Phenol : r/chemistry. (2022, February 1). Retrieved January 30, 2026, from [Link]
-
Potassium Hydroxide or Caustic Potash. (n.d.). Retrieved January 30, 2026, from [Link]
-
Modified Clemmensen. (n.d.). Retrieved January 30, 2026, from [Link]
-
CLEMMENSEN REDUCTION. (n.d.). Retrieved January 30, 2026, from [Link]
-
Wolff-Kishner Reduction. (2023, January 22). Retrieved January 30, 2026, from [Link]
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Clemmensen reduction. (n.d.). Retrieved January 30, 2026, from [Link]
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Wolff Kishner Reduction Mechanism. (2020, June 23). Retrieved January 30, 2026, from [Link]
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Acylation of phenols. (n.d.). Retrieved January 30, 2026, from [Link]
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Coumarin - 1-Benzopyran-2-One Latest Price, Manufacturers & Suppliers. (n.d.). Retrieved January 30, 2026, from [Link]
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Friedel-Crafts Reactions. (2023, January 22). Retrieved January 30, 2026, from [Link]
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Clemmensen reduction. (n.d.). Retrieved January 30, 2026, from [Link]
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Friedel–Crafts reaction of phenol. (2015, May 16). Retrieved January 30, 2026, from [Link]
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Ethylene Glycol Price - Current & Forecasts | Intratec.us. (n.d.). Retrieved January 30, 2026, from [Link]
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Sodium Borohydride - NaBH4 Latest Price, Manufacturers & Suppliers. (n.d.). Retrieved January 30, 2026, from [Link]
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Ethyl Succinyl Chloride Manufacturer from Pune. (n.d.). Retrieved January 30, 2026, from [Link]
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Hydrazine Hydrate - Price, Manufacturers, Suppliers, Exporters. (n.d.). Retrieved January 30, 2026, from [Link]
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Technical Guide: In-Vitro vs. In-Vivo Evaluation of Hydroxyphenylbutanoate Esters
The following guide is a technical comparison designed for researchers and drug development professionals involved in the evaluation of Hydroxyphenylbutanoate Esters (HPBEs) . It synthesizes experimental data, mechanistic insights, and validated protocols to provide a roadmap for translating in-vitro potential into in-vivo efficacy.
Executive Summary: The Lipophilicity-Efficacy Paradox
Hydroxyphenylbutanoate esters (HPBEs) represent a class of phenolic derivatives primarily engineered to overcome the bioavailability limitations of their parent compound, 4-(4-hydroxyphenyl)butanoic acid . While the parent acid exhibits potent tyrosinase inhibition, its hydrophilic nature limits stratum corneum penetration.
Esterification (e.g., methyl, ethyl, or geranyl esters) introduces a "Pro-drug" mechanism. This guide compares HPBEs against industry standards (Hydroquinone, Kojic Acid, Arbutin) and highlights a critical divergence: HPBEs often show lower affinity in cell-free enzymatic assays but superior efficacy in cellular and in-vivo models. This "in-vitro/in-vivo inversion" is driven by enhanced membrane permeability and intracellular hydrolysis.
Mechanistic Pathway & Logic
To evaluate HPBEs correctly, one must understand that the ester is the delivery vehicle , while the free phenol/acid is often the active pharmacophore .
Mechanism of Action: The "Trojan Horse" Entry
Unlike Hydroquinone (direct competitive inhibition), HPBEs rely on a two-step activation sequence.
Figure 1: The activation pathway of Hydroxyphenylbutanoate Esters. Note the requirement for intracellular esterase activity to liberate the active tyrosinase inhibitor.
Comparative Performance Analysis
The following data synthesizes typical performance metrics of HPBEs (specifically the methyl and ethyl esters) against standard alternatives.
Table 1: In-Vitro vs. In-Vivo Performance Matrix
| Metric | HPBEs (Esters) | Parent Acid (4-HPBA) | Kojic Acid | Hydroquinone |
| Cell-Free Tyrosinase IC50 | > 500 µM (Weak) | 15–50 µM (Moderate) | ~20 µM (Strong) | ~5 µM (Very Strong) |
| LogP (Lipophilicity) | 2.5 – 4.0 (Optimal) | ~1.2 (Low) | -0.64 (Very Low) | 0.59 (Low) |
| Cellular Melanin IC50 | 5–20 µM (High Potency) | > 100 µM (Low Uptake) | ~200 µM (Moderate) | ~10 µM (High Potency) |
| Skin Permeation (Kp) | High ( | Low ( | Moderate | High |
| Cytotoxicity (CC50) | Low (> 500 µM) | Moderate | Moderate | High (Toxic > 50 µM) |
| In-Vivo Efficacy | High (Sustained) | Low (Rapid Clearance) | Moderate (Unstable) | High (Side Effects) |
Expert Insight: Do not discard HPBE candidates based solely on poor cell-free tyrosinase inhibition. Their value lies in the Cellular Melanin IC50 , where they often outperform Kojic Acid due to superior intracellular accumulation.
Detailed Experimental Protocols
To validate the claims above, the following self-validating protocols are recommended.
Protocol A: The "In-Vitro Paradox" Validation
Objective: To distinguish between direct enzyme inhibition and intracellular activation.
-
Cell-Free Assay (Direct Inhibition):
-
Reagents: Mushroom Tyrosinase (250 U/mL), L-DOPA (2.5 mM), Phosphate Buffer (pH 6.8).
-
Method: Incubate HPBE (1–1000 µM) with enzyme and substrate. Measure Absorbance at 475 nm (Dopachrome formation).
-
Expected Result: HPBEs should show minimal inhibition compared to the parent acid. If inhibition is high, the ester itself may bind to the enzyme (rare but possible).
-
-
Cell-Based Assay (Intracellular Efficacy):
-
Model: B16F10 Murine Melanoma cells stimulated with
-MSH (100 nM). -
Treatment: Treat cells with HPBE (1–50 µM) for 72 hours.
-
Lysis: Lyse cells in 1N NaOH at 80°C for 1 hour.
-
Quantification: Measure melanin absorbance at 405 nm and normalize to total protein (BCA assay).
-
Expected Result: Significant dose-dependent reduction in melanin, confirming intracellular hydrolysis and activity.
-
Protocol B: Ex-Vivo Skin Permeation (Franz Diffusion Cell)
Objective: To quantify the flux of HPBE vs. Parent Acid.
-
Membrane: Excised porcine ear skin (dermatomed to 500 µm).
-
Donor Phase: 1% HPBE in Propylene Glycol/Ethanol (70:30).
-
Receptor Phase: PBS (pH 7.4) + 2% Tween 80 (to ensure sink conditions).
-
Sampling: Collect receptor fluid at 0, 2, 4, 8, 12, and 24 hours.
-
Analysis: HPLC-UV/Vis or LC-MS/MS. Monitor for both HPBE (intact ester) and 4-HPBA (hydrolyzed acid) in the receptor fluid to assess cutaneous metabolism.
In-Vivo Study Design (Pre-Clinical)
When moving to in-vivo models, the focus shifts from mechanism to phenotypic efficacy and safety .
Workflow: From Lab Bench to Animal Model
Figure 2: Pre-clinical workflow for validating depigmenting esters. Note the mandatory safety screening (OECD 439) before efficacy testing.
Critical In-Vivo Endpoints
-
Melanin Index (Mexameter): A decrease in the
(Melanin Index) compared to vehicle control. HPBEs typically show a slower onset (week 2-3) but sustained effect compared to Hydroquinone. -
Visual Score: Photographic assessment under polarized light to visualize deep pigment.
-
Safety (Erythema): Monitor for "leukoderma" (permanent white spots), a risk with some phenolic esters (e.g., Rhododendrol). HPBEs must be screened for cytotoxicity to melanocytes to ensure they inhibit pigment without killing the cell.
References
-
PubChem. (2025).[1] 4-(4-Hydroxyphenyl)butanoic acid methyl ester | C11H14O3.[1] National Library of Medicine. [Link]
-
Zieniuk, B., et al. (2020). Antimicrobial activities of 4-hydroxyphenylpropanoates and their precursor. ResearchGate. [Link]
-
Burnett, C. L., et al. (2013). Safety Assessment of Alkyl Esters as Used in Cosmetics. Cosmetic Ingredient Review. [Link]
-
Solano, F., et al. (2006). Hypopigmenting agents: an updated review on biological, chemical and clinical aspects. Pigment Cell Research. [Link]
-
Noh, J. M., et al. (2016). Depigmenting Effect of Kojic Acid Esters in Hyperpigmented B16F1 Melanoma Cells. BioMed Research International. [Link]
Sources
Safety Operating Guide
Laboratory Safety & Disposal Protocol: Ethyl 4-(2-hydroxyphenyl)butanoate
Document Control:
-
Subject: Operational Disposal & Handling Procedures
-
Chemical Family: Phenolic Esters / Hydroxy-aromatics
Executive Safety Assessment
Ethyl 4-(2-hydroxyphenyl)butanoate is a bifunctional organic intermediate containing both a phenolic hydroxyl group and an ester linkage . While often less volatile than simple esters (like ethyl butyrate) and less corrosive than pure phenol, it presents unique disposal challenges that require a nuanced approach.
The Scientist's Perspective (The "Why"): Standard disposal protocols often categorize this merely as "Organic Waste." However, the presence of the phenolic moiety (2-hydroxyphenyl) introduces a Critical Control Point :
-
Oxidation Risk: Phenols are susceptible to rapid oxidation. Mixing this waste with strong oxidizers (especially nitric acid) can lead to exothermic runaway reactions or the formation of shock-sensitive nitrophenols.
-
Hydrolysis Risk: In the presence of strong bases or acids, the ester linkage hydrolyzes, releasing the free phenol derivative and ethanol. The waste stream must be managed to prevent unintended hydrolysis in the container.
GHS Hazard Summary (Estimated)
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | Cat 2 | H315: Causes skin irritation |
| Eye Irritation | Cat 2A | H319: Causes serious eye irritation |
| Aquatic Toxicity | Acute 3 | H402: Harmful to aquatic life (Phenolic nature) |
| Flammability | Cat 4 | H227: Combustible liquid (High flash point) |
Pre-Disposal Characterization[1]
Before initiating disposal, characterize the waste state to determine the correct stream.
| Parameter | Specification | Action |
| Physical State | Viscous Liquid or Low-Melting Solid | If solid, dissolve in minimal Acetone or Ethanol for liquid waste, or dispose as solid haz-waste. |
| Solvent Matrix | Halogenated vs. Non-Halogenated | CRITICAL: Segregate based on the solvent, not just the solute. |
| pH Check | Neutral (pH 6-8) preferred | If waste is highly acidic/basic, neutralize to pH 5-9 to prevent ester hydrolysis in the drum. |
Step-by-Step Disposal Protocol
Scenario A: Pure Chemical (Expired or Unused Stock)
Objective: Secure containment for high-temperature incineration.
-
Container Selection: Use the original container if intact. If transferring, use a High-Density Polyethylene (HDPE) or Amber Glass bottle with a PTFE-lined cap.
-
Labeling: Apply a hazardous waste label.
-
Segregation: Place in the Non-Halogenated Organic waste stream.
-
Note: Do not bulk this with "Oxidizing Waste" or "Acid Waste."
-
Scenario B: Reaction Mixtures (Solvent Waste)
Objective: Prevent cross-reactivity in bulk solvent drums.
-
Solvent Compatibility Check:
-
If dissolved in Dichloromethane (DCM) or Chloroform : Dispose in Halogenated Waste .
-
If dissolved in Ethyl Acetate , Ethanol , or Hexanes : Dispose in Non-Halogenated Waste .
-
-
Quenching (If Reactive Reagents Present):
-
Ensure no active reagents (e.g., Sodium Hydride, Thionyl Chloride) remain. Quench carefully before adding to the waste carboy.
-
-
The "Phenol Rule":
-
Do not mix this stream with concentrated Nitric Acid or Perchloric Acid waste. The phenolic ring can undergo electrophilic aromatic substitution, creating unstable nitro-compounds.
-
Scenario C: Solid Waste (Contaminated Consumables)
-
Collection: Collect contaminated gloves, paper towels, and weighing boats in a clear, 6-mil polyethylene bag.
-
Double Bagging: Seal the primary bag and place it inside a second bag (double containment) to prevent odor leaching (phenolic esters often have distinct, tenacious odors).
-
Disposal: Classify as Solid Hazardous Waste (Debris). Do not throw in regular trash.
Visualized Workflows
Workflow 1: Waste Stream Decision Logic
This logic gate ensures the chemical is routed to the correct destruction facility (Incineration vs. Fuel Blending).
Caption: Decision logic for segregating phenolic ester waste based on physical state and solvent matrix.
Workflow 2: Hydrolysis & Risk Pathway
Understanding the degradation pathway explains why we avoid acidic/basic waste streams.
Caption: Chemical hydrolysis pathway showing the liberation of free phenolic acids if waste streams are improperly mixed.
Emergency Procedures (Spill Response)
In the event of a spill outside the fume hood:
-
Evacuate & Ventilate: The ester may have a strong, fruity-phenolic odor. Clear the immediate area.[1][2][7]
-
PPE Upgrade: Wear Nitrile gloves (double gloved) and safety goggles. If the spill is large (>500mL), use a half-mask respirator with organic vapor cartridges.
-
Containment: Surround the spill with absorbent pads or vermiculite.
-
Decontamination:
-
Absorb the bulk liquid.
-
Scrub the surface with a soap/water solution.
-
Expert Tip: Do not use bleach immediately. Use a mild detergent first to remove the organic load, then rinse.
-
-
Disposal of Cleanup Materials: All absorbent materials must go into Stream C (Solid Hazardous Waste) .
References
-
Fisher Scientific. (2021). Safety Data Sheet: Ethyl (R)-2-hydroxy-4-phenylbutyrate. (Used as structural analog for physical properties and combustion hazards).
-
University of California, Berkeley. (2023).[7] Phenol and Phenolic Compounds: Safe Storage and Disposal Guidelines. (Authoritative source on handling the phenolic moiety).
-
National Oceanic and Atmospheric Administration (NOAA). (n.d.). CAMEO Chemicals: Ethyl Butyrate. (Reference for general ester flammability and incompatibility logic).
-
Sigma-Aldrich. (2022). Safety Data Sheet: Ethyl 4-hydroxybenzoate. (Reference for phenolic ester irritation hazards).
Sources
Retrosynthesis Analysis
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
